molecular formula C12H13F3N2O2 B1328130 6-[4-(Trifluoromethyl)piperidino]nicotinic acid CAS No. 1033463-36-3

6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Cat. No.: B1328130
CAS No.: 1033463-36-3
M. Wt: 274.24 g/mol
InChI Key: MARHVBGXLKSCAE-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethyl)piperidino]nicotinic acid is a useful research compound. Its molecular formula is C12H13F3N2O2 and its molecular weight is 274.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-[4-(Trifluoromethyl)piperidino]nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-(Trifluoromethyl)piperidino]nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-5-17(6-4-9)10-2-1-8(7-16-10)11(18)19/h1-2,7,9H,3-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARHVBGXLKSCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 6-[4-(Trifluoromethyl)piperidino]nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the synthesis of 6-[4-(trifluoromethyl)piperidino]nicotinic acid, a pivotal building block in modern medicinal chemistry. Moving beyond a mere procedural outline, this document delves into the strategic rationale, mechanistic details, and practical execution of its synthesis, offering field-proven insights for professionals in drug discovery and development.

The Strategic Imperative: Fluorination in Nicotinic Acid Scaffolds

The deliberate incorporation of fluorine and fluorinated groups is a highly successful strategy in drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties. It can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and alter electronic properties to modulate binding affinity. 6-[4-(Trifluoromethyl)piperidino]nicotinic acid has thus become a valuable scaffold, serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including agrochemicals and pharmaceuticals.[1] The most reliable and common synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Strategy: A Retrosynthetic and Mechanistic Perspective

Retrosynthetic Analysis: The most logical disconnection of the target molecule is at the pyridine-piperidine C-N bond. This retrosynthetic approach identifies 6-halonicotinic acid (an electrophile) and 4-(trifluoromethyl)piperidine (a nucleophile) as the ideal starting materials.

G cluster_0 Starting Materials Target 6-[4-(Trifluoromethyl)piperidino]nicotinic acid Disconnection C-N Bond Disconnection (S_N_Ar) Target->Disconnection Electrophile 6-Chloronicotinic Acid Disconnection->Electrophile Nucleophile 4-(Trifluoromethyl)piperidine Disconnection->Nucleophile

Figure 1: Retrosynthetic approach for the target molecule.

Key Strategic Considerations:

  • Electrophilicity: The pyridine ring of 6-chloronicotinic acid is inherently electron-deficient due to the electronegativity of the ring nitrogen. This effect is amplified by the electron-withdrawing carboxylic acid group, making the carbon at the 6-position highly susceptible to nucleophilic attack.[2]

  • Starting Material Accessibility: Both 6-chloronicotinic acid and 4-(trifluoromethyl)piperidine are commercially available, which is a significant advantage for drug development timelines.

  • Reaction Robustness: The SNAr reaction on electron-poor heteroaromatics is a well-established and high-yielding transformation, making it suitable for scaling up.[2]

Mechanistic Pathway: The reaction proceeds through a classic two-step addition-elimination mechanism characteristic of nucleophilic aromatic substitution.[3][4][5]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 4-(trifluoromethyl)piperidine attacks the C-6 position of 6-chloronicotinic acid. This step temporarily disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination and Aromatization: The aromaticity is restored by the expulsion of the chloride leaving group. This step is typically the rate-determining step. The presence of a non-nucleophilic base is crucial to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion.

G cluster_0 S_N_Ar Mechanism Reactants 6-Chloronicotinic Acid + 4-(Trifluoromethyl)piperidine TransitionState Meisenheimer Complex (Addition Intermediate) Reactants->TransitionState Addition Products Target Molecule + HCl TransitionState->Products Elimination

Figure 2: Simplified SNAr reaction mechanism.

In-Depth Experimental Protocol

This protocol provides a detailed, step-by-step methodology. It is essential to perform all operations in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
6-Chloronicotinic Acid5326-23-8157.55Irritant.[6]
4-(Trifluoromethyl)piperidine158063-66-2153.14Commercially available.
Diisopropylethylamine (DIPEA)7087-68-5129.24Non-nucleophilic base.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, polar aprotic solvent.
Ethyl Acetate141-78-688.11Extraction solvent.
Hydrochloric Acid (1M)7647-01-036.46For acidification.
Anhydrous Sodium Sulfate7757-82-6142.04Drying agent.

3.2. Step-by-Step Synthesis Workflow

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve 6-chloronicotinic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.0-2.5 equivalents) to the solution. The base will neutralize the HCl produced during the reaction.

  • Nucleophile Addition: Introduce 4-(trifluoromethyl)piperidine (1.1-1.2 equivalents) to the reaction mixture.

  • Heating and Monitoring: Heat the mixture to 80-100 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution to a pH of 3-4 with 1M HCl to precipitate the product.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to afford the pure 6-[4-(trifluoromethyl)piperidino]nicotinic acid.

G Setup Dissolve 6-Chloronicotinic Acid in DMF, add DIPEA AddNucleophile Add 4-(Trifluoromethyl)piperidine Setup->AddNucleophile Heat Heat to 80-100 °C & Monitor AddNucleophile->Heat Workup Cool, add H₂O, acidify with HCl Heat->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry, Concentrate & Purify (Recrystallization/Chromatography) Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Figure 3: Step-by-step experimental workflow.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

  • Physical Properties: The compound is typically a white to off-white solid.[1]

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the molecular structure.

    • ¹⁹F NMR: To verify the presence of the trifluoromethyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FT-IR Spectroscopy: To identify functional groups, such as the carboxylic acid C=O stretch (typically around 1700-1725 cm⁻¹).[7]

Applications in Drug Discovery

6-[4-(Trifluoromethyl)piperidino]nicotinic acid is a versatile intermediate. For instance, related structures, such as 6-(Trifluoromethyl)nicotinic acid, are used as key intermediates for various fluorine-containing drugs.[8] The nicotinic acid moiety can be further functionalized, for example, by forming amides, to create a diverse library of compounds for screening. One notable application is in the development of TRPM8 antagonists for the treatment of migraine.[9][10] The trifluoromethyl group often plays a crucial role in optimizing the lead compounds' properties.

Conclusion

The synthesis of 6-[4-(trifluoromethyl)piperidino]nicotinic acid via nucleophilic aromatic substitution is a highly efficient and scalable process. A solid grasp of the SNAr mechanism, meticulous attention to reaction conditions, and proper analytical monitoring are key to success. This guide provides the foundational knowledge and a practical, field-tested protocol to empower scientists in synthesizing this valuable compound for their drug discovery programs.

References

  • PubChem. 6-Chloronicotinic acid | C6H4ClNO2. [Link]

  • Horne, D. B., et al. (2018). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(19), 8747–8770. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). [Link]

  • PureSynth. 6-Chloronicotinic Acid 98.0%. [Link]

  • YouTube. nucleophilic aromatic substitutions. (2019-01-19). [Link]

  • PubChem. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2. [Link]

  • ResearchGate. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine | Request PDF. [Link]

  • Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. [Link]

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025-02-02). [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021-03-16). [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the novel compound 6-[4-(trifluoromethyl)piperidino]nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the rationale behind the analytical choices, ensuring a self-validating and robust methodological workflow. The core philosophy is to integrate foundational chemical principles with advanced analytical techniques to arrive at an unambiguous structural assignment.

Introduction: The Significance of Nicotinic Acid Derivatives

Nicotinic acid, a form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] These compounds have been explored for their potential in treating a range of conditions, including cancer and cardiovascular diseases.[1][4] The introduction of a trifluoromethyl group, as seen in 6-[4-(trifluoromethyl)piperidino]nicotinic acid, is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. Therefore, the precise and unequivocal determination of the structure of such novel derivatives is a critical first step in understanding their structure-activity relationships (SAR) and advancing them through the drug discovery pipeline.

Initial Characterization and Physicochemical Properties

Before embarking on sophisticated spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. The molecular formula for 6-[4-(trifluoromethyl)piperidino]nicotinic acid is C12H13F3N2O2, with a corresponding molecular weight of approximately 274.24 g/mol .[5][6]

PropertyValueSource
Molecular FormulaC12H13F3N2O2[5][6]
Molecular Weight274.24[5]
CAS Number1033463-36-3[5][6]

This initial data provides the necessary context for interpreting subsequent mass spectrometry and NMR data, ensuring that the observed results are consistent with the expected molecular composition.

A Multi-Technique Approach to Structure Elucidation

The elucidation of a novel chemical entity is rarely accomplished with a single analytical technique. Instead, a synergistic and orthogonal approach is required, where the strengths of one method compensate for the limitations of another. This guide outlines a logical, multi-step workflow that systematically pieces together the molecular puzzle.

G cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) - Chemical Environment MS->NMR_1D Elemental Composition IR Infrared (IR) Spectroscopy - Functional Groups IR->NMR_1D Functional Group Clues NMR_2D 2D NMR (COSY, HSQC, HMBC) - Atom Connectivity NMR_1D->NMR_2D Proton & Carbon Shifts XRay X-Ray Crystallography - Absolute Configuration NMR_2D->XRay Proposed 2D Structure Final Elucidated Structure XRay->Final Confirmed 3D Structure

Caption: A logical workflow for the structure elucidation of a novel small molecule.

Part 1: Foundational Spectroscopic Analysis

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is a cornerstone technique in small molecule analysis, providing crucial information about the molecular weight and elemental composition.[7][8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of 6-[4-(trifluoromethyl)piperidino]nicotinic acid in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize electrospray ionization (ESI) in both positive and negative ion modes. ESI is well-suited for polar molecules like the target compound.[8]

  • Analysis: Perform the analysis on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Data Interpretation:

    • In positive ion mode, look for the protonated molecule [M+H]⁺.

    • In negative ion mode, observe the deprotonated molecule [M-H]⁻.

    • The high-resolution data will allow for the unambiguous determination of the elemental formula by comparing the measured mass to the theoretical mass.

Expected Data:

IonTheoretical m/zObserved m/zMass Accuracy (ppm)
[M+H]⁺275.0951To be determined< 5 ppm
[M-H]⁻273.0800To be determined< 5 ppm

A mass accuracy of less than 5 ppm is the standard for confirming a molecular formula.

Tandem mass spectrometry (MS/MS) can also be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable clues about the molecule's substructures, which can be pieced together to support the proposed connectivity.[9]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration
~3000-2500Carboxylic AcidO-H stretch (broad)
~1700Carboxylic AcidC=O stretch
~1600, ~1450Aromatic RingC=C stretch
~1300-1100TrifluoromethylC-F stretch (strong)

The presence of a broad O-H stretch and a strong C=O stretch would provide strong evidence for the carboxylic acid moiety. The characteristic C-F stretches would confirm the trifluoromethyl group.[10]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules.[11] A suite of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and to establish the complete bonding framework. The presence of fluorine introduces additional complexity and requires specialized NMR techniques.[12][13][14]

Challenges in NMR of Fluorinated Compounds:

  • The large chemical shift range of ¹⁹F.[12][13][14]

  • Complex spectra due to ¹H-¹⁹F and ¹³C-¹⁹F J-coupling.[12][14]

Experimental Protocol: A Comprehensive NMR Study

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of unique carbon atoms.

    • ¹⁹F NMR: Directly observes the fluorine atoms. The trifluoromethyl group should appear as a singlet.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps in determining stereochemistry and conformation.

G cluster_nmr NMR Data Integration cluster_structure Structural Fragments HNMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) HNMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) HNMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HNMR->HMBC CNMR ¹³C NMR (Carbon Signals) CNMR->HSQC CNMR->HMBC FNMR ¹⁹F NMR (Fluorine Signal) CF3 CF₃ Group FNMR->CF3 Confirms CF₃ Piperidine Piperidine Ring COSY->Piperidine Identifies spin systems Pyridine Nicotinic Acid Ring HSQC->Pyridine Assigns CH HSQC->Piperidine Assigns CH, CH₂ HMBC->Pyridine Connects protons to quaternary carbons HMBC->Piperidine Connects protons to quaternary carbons Final Assembled Structure HMBC->Final Links Pyridine and Piperidine

Caption: Integration of NMR data to assemble the molecular structure.

Predicted NMR Data Interpretation:

  • Nicotinic Acid Moiety: Expect three distinct aromatic proton signals in the ¹H NMR spectrum. The HMBC experiment will be crucial to show correlations from these protons to the carboxylic acid carbon.

  • Piperidine Ring: The protons on the piperidine ring will likely show complex splitting patterns due to their diastereotopic nature. COSY and HSQC will be essential to trace the connectivity around the ring.

  • Trifluoromethyl Group: The ¹⁹F NMR will show a single peak. The ¹³C NMR signal for the carbon attached to the CF₃ group will appear as a quartet due to ¹JCF coupling.

Part 3: X-Ray Crystallography: The Definitive Proof

While MS and NMR can provide a robust hypothesis for the 2D structure, only single-crystal X-ray crystallography can provide unambiguous proof of the 3D structure, including the absolute configuration if the molecule is chiral and crystallizes in a non-centrosymmetric space group.[15][16][17]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: This is often the most challenging step.[17] Screen various solvents and solvent combinations (e.g., slow evaporation, vapor diffusion) to grow a single crystal of suitable quality.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer.

  • Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Absolute Configuration: If the crystal is non-centrosymmetric, the Flack parameter can be used to determine the absolute configuration with high confidence. A Flack parameter close to 0 indicates the correct enantiomer has been modeled.[18]

Why it is the Gold Standard:

  • Unambiguous Connectivity: It directly visualizes the atomic positions, confirming the bonding framework.

  • Stereochemistry: It definitively determines the relative and, where applicable, absolute stereochemistry.

  • Conformation: It reveals the preferred solid-state conformation of the molecule.

Conclusion: A Self-Validating Approach

The structure elucidation of 6-[4-(trifluoromethyl)piperidino]nicotinic acid is a process of systematic, evidence-based deduction. By integrating data from orthogonal analytical techniques—mass spectrometry for elemental composition, IR spectroscopy for functional groups, a comprehensive suite of NMR experiments for connectivity, and X-ray crystallography for the definitive 3D structure—we can achieve a self-validating and unassailable structural assignment. Each piece of data should be consistent with the others, building a cohesive and logical argument for the final structure. This rigorous approach is fundamental to ensuring the scientific integrity of subsequent research and development efforts.

References

  • Sinfoo Biotech. 6-[4-(trifluoromethyl)piperidino]nicotinic acid, (CAS# 1033463-36-3). Retrieved from [Link]

  • PubChem. 6-(Trifluoromethyl)nicotinic acid. Retrieved from [Link]

  • ResearchGate. (2021, December 30). Nicotinic acid and its derivatives: Application and uses, review. Retrieved from [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. Retrieved from [Link]

  • PubMed. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Clennan, E. L. (2015). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and bioanalytical chemistry, 407(1), 79-90. Retrieved from [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]

  • ETH Zurich. Structure Elucidation by NMR - NMR Service. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • Guss, J. M. (2007). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit 7.3. Retrieved from [Link]

  • ResearchGate. (2018, October 6). How to get absolute configuration of organic chemistry?. Retrieved from [Link]

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • Puranik, V. G. (2008). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 47(48), 9326-9329. Retrieved from [Link]

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An In-depth Technical Guide to the Mechanism of Action of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid (PF-06424439): A Potent and Selective DGAT2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-[4-(Trifluoromethyl)piperidino]nicotinic acid, more commonly known in scientific literature as PF-06424439, is a potent and selective small-molecule inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1][2][3] This enzyme catalyzes the final and rate-limiting step in triglyceride biosynthesis. By specifically targeting DGAT2, PF-06424439 effectively reduces the production of triglycerides, a key mechanism with significant therapeutic potential in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5] Furthermore, emerging research has identified a novel role for this compound in oncology, specifically as a radiosensitizer in breast cancer by modulating lipid droplet dynamics.[6] This guide provides a comprehensive overview of the biochemical and cellular mechanisms of action of PF-06424439, detailed experimental protocols for its characterization, and a summary of its preclinical pharmacology and therapeutic prospects.

Introduction: Diacylglycerol O-Acyltransferase 2 (DGAT2) as a Therapeutic Target

Triglycerides are the primary form of energy storage in eukaryotes. Their synthesis is a multi-step process culminating in the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA. This final step is catalyzed by two distinct enzymes, DGAT1 and DGAT2.[4][7] While both enzymes are located in the endoplasmic reticulum, they are structurally unrelated and exhibit different substrate specificities and tissue distribution.[8] DGAT1 is more involved in the absorption of dietary fat in the intestine, whereas DGAT2 is the predominant enzyme in the liver and plays a crucial role in hepatic triglyceride synthesis and the formation of very-low-density lipoproteins (VLDL).[4][5]

The overexpression or hyperactivity of DGAT2 is strongly implicated in the pathogenesis of metabolic diseases.[4] In conditions of caloric excess, elevated DGAT2 activity leads to the accumulation of triglycerides in hepatocytes, a hallmark of NAFLD.[5] This hepatic steatosis can progress to the more severe condition of NASH, which is characterized by inflammation and fibrosis, and can ultimately lead to cirrhosis and hepatocellular carcinoma. Consequently, the selective inhibition of DGAT2 presents a promising therapeutic strategy to mitigate hepatic fat accumulation and its downstream pathological consequences.[9]

Compound Profile: 6-[4-(Trifluoromethyl)piperidino]nicotinic acid (PF-06424439)

PF-06424439 is an orally bioavailable imidazopyridine derivative that has been identified as a highly potent and selective inhibitor of DGAT2.[1][10] Its chemical structure is designed for specific interaction with the DGAT2 active site.

ParameterValueReference
Compound Name 6-[4-(Trifluoromethyl)piperidino]nicotinic acid (PF-06424439)[1]
Molecular Formula C₂₂H₂₆ClN₇O·CH₄O₃S
Molecular Weight 536.05 g/mol
Primary Target Diacylglycerol O-acyltransferase 2 (DGAT2)[1][3]
Potency (IC₅₀) 14 nM (for human DGAT2)[1][2][3][10]
Selectivity No significant activity against DGAT1 or MGAT1-3[3]

Core Mechanism of Action: Potent and Selective Inhibition of DGAT2

The primary mechanism of action of PF-06424439 is the direct inhibition of the enzymatic activity of DGAT2.[1][2] It is a slowly reversible, time-dependent inhibitor that acts non-competitively with respect to the acyl-CoA substrate.[1][2] By binding to DGAT2, PF-06424439 prevents the enzyme from catalyzing the final step of triglyceride synthesis – the conversion of diacylglycerol and acyl-CoA into triglyceride.[4]

This inhibition has several key downstream effects:

  • Reduced Triglyceride Synthesis: The most immediate consequence is a significant reduction in the rate of triglyceride production in cells and tissues where DGAT2 is active, particularly in hepatocytes.

  • Decreased Lipid Droplet Formation: As triglycerides are the main component of lipid droplets, inhibiting their synthesis leads to a reduction in the number and size of these organelles.[6] This is particularly relevant in the context of both metabolic and oncological diseases.

  • Suppression of SREBP-1 Cleavage: Beyond its direct enzymatic inhibition, PF-06424439 has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein-1 (SREBP-1).[4] SREBP-1 is a key transcription factor that upregulates genes involved in de novo lipogenesis. This secondary effect further contributes to the reduction of the cellular lipid pool.[4]

The following diagram illustrates the triglyceride synthesis pathway and the point of inhibition by PF-06424439.

DGAT2_Inhibition_Pathway cluster_synthesis Triglyceride Synthesis Pathway cluster_inhibitor Inhibitory Action Glycerol-3-Phosphate Glycerol-3-Phosphate Lysophosphatidic_Acid Lysophosphatidic_Acid Glycerol-3-Phosphate->Lysophosphatidic_Acid GPAT Acyl_CoA1 Acyl-CoA Acyl_CoA1->Lysophosphatidic_Acid Phosphatidic_Acid Phosphatidic_Acid Lysophosphatidic_Acid->Phosphatidic_Acid AGPAT Acyl_CoA2 Acyl-CoA Acyl_CoA2->Phosphatidic_Acid Diacylglycerol Diacylglycerol (DAG) Phosphatidic_Acid->Diacylglycerol PAP Triglyceride Triglyceride (TG) Diacylglycerol->Triglyceride DGAT2 Acyl_CoA3 Acyl-CoA Acyl_CoA3->Triglyceride Lipid_Droplet Lipid Droplet Formation Triglyceride->Lipid_Droplet PF06424439 PF-06424439 DGAT2_Enzyme DGAT2 Enzyme PF06424439->DGAT2_Enzyme Inhibits

Caption: Triglyceride synthesis pathway and inhibition by PF-06424439.

Biochemical and Cellular Characterization: Experimental Protocols

In Vitro DGAT2 Enzyme Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used to characterize DGAT inhibitors and is designed to quantify the potency of PF-06424439 against the DGAT2 enzyme.

Objective: To determine the IC₅₀ value of PF-06424439 for DGAT2.

Materials:

  • Human DGAT2-expressing microsomes (e.g., from Sf9 insect cells or HEK293 cells)

  • [¹⁴C]-Oleoyl-CoA (PerkinElmer)

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • PF-06424439

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM MgCl₂, 1 mg/mL BSA (fatty acid-free)

  • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of PF-06424439 in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL) by adding the following in order:

    • Assay Buffer

    • PF-06424439 or DMSO (vehicle control)

    • DAG (dissolved in a small amount of ethanol, then diluted in assay buffer) to a final concentration of 200 µM.

    • DGAT2-expressing microsomes (e.g., 10 µg of total protein).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Start the reaction by adding [¹⁴C]-Oleoyl-CoA to a final concentration of 10 µM.

  • Incubation: Incubate the reaction at 37°C for 20 minutes with gentle agitation.

  • Termination of Reaction: Stop the reaction by adding 500 µL of the Stop Solution (Chloroform:Methanol).

  • Lipid Extraction: Add 100 µL of water, vortex vigorously, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • TLC Analysis: Carefully spot the lower organic phase onto a TLC plate.

  • Chromatography: Develop the TLC plate in the mobile phase until the solvent front is near the top.

  • Visualization and Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the radiolabeled triglyceride spot using a phosphor imager.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of PF-06424439 relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Triglyceride Synthesis Assay

This protocol describes a method to measure the effect of PF-06424439 on triglyceride accumulation in a cellular context, for example, using Huh7 or HepG2 human hepatocyte cell lines.[11][12]

Objective: To quantify the reduction in cellular triglyceride content following treatment with PF-06424439.

Materials:

  • Huh7 or HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Oleic acid complexed to BSA

  • PF-06424439

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., PBS with 1% Triton X-100)[13]

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed Huh7 or HepG2 cells in a multi-well plate and allow them to adhere and reach approximately 80% confluency.

  • Pre-treatment: Pre-incubate the cells with serum-free medium containing various concentrations of PF-06424439 or vehicle (DMSO) for 1 hour.[11]

  • Induction of Steatosis: Add oleic acid-BSA complex to the medium to a final concentration of 0.4 mM to induce lipid accumulation.[11]

  • Incubation: Incubate the cells for an additional 4 to 24 hours at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add cell lysis buffer to each well and scrape the cells.

    • Homogenize the cell lysate by sonication.[12]

  • Triglyceride Quantification:

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[13]

    • Use the supernatant to measure the triglyceride concentration using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a BCA assay.

  • Data Analysis: Normalize the triglyceride concentration to the total protein concentration for each sample. Calculate the percentage reduction in triglyceride content for each PF-06424439 concentration compared to the vehicle-treated control.

Preclinical Pharmacology and Efficacy

Preclinical studies in various rodent models have demonstrated the in vivo efficacy of PF-06424439 in modulating lipid metabolism.[1][10]

ParameterSpecies/ModelDoseEffectReference
Pharmacokinetics Rat1 mg/kg (IV)t₁/₂ = 1.4 hours, CL = 18 mL/min/kg[10]
Dog-t₁/₂ = 1.2 hours, CL = 18 mL/min/kg[10]
Rat & Dog-Oral Bioavailability >100%[10]
Efficacy Ldlr-/- Mice60 mg/kg/day (PO) for 3 daysReduction in plasma triglycerides and cholesterol[1][2]
Rat Dyslipidemia Model-Reduction in plasma triglycerides and cholesterol

These studies confirm that oral administration of PF-06424439 leads to systemic exposure and a significant reduction in circulating lipid levels, consistent with its mechanism of DGAT2 inhibition.[1][10]

Potential Therapeutic Applications

Metabolic Diseases (NAFLD/NASH)

The primary therapeutic rationale for PF-06424439 is in the treatment of NAFLD and NASH.[9] By inhibiting hepatic DGAT2, the compound directly targets the accumulation of liver fat, a key driver of disease progression.[5] Clinical trials with other DGAT2 inhibitors have shown promising results in reducing liver fat content in patients with NAFLD.[9]

Oncology: Radiosensitization in Breast Cancer

A novel and exciting application of PF-06424439 is in the field of oncology. Recent research has shown that inhibition of DGAT2 can sensitize breast cancer cells to radiation therapy.[6] The proposed mechanism involves the reduction of lipid droplets, which are thought to play a role in the survival and resistance of cancer cells to treatment. Pre-treatment with PF-06424439 was shown to enhance the radiosensitivity of MCF7 breast cancer cells.[6]

Summary and Future Directions

6-[4-(Trifluoromethyl)piperidino]nicotinic acid (PF-06424439) is a well-characterized, potent, and selective inhibitor of DGAT2. Its mechanism of action, centered on the reduction of triglyceride synthesis, is supported by robust in vitro and in vivo preclinical data. This positions PF-06424439 and other selective DGAT2 inhibitors as promising therapeutic agents for metabolic diseases, particularly NAFLD and NASH. The emerging role of DGAT2 inhibition in cancer therapy opens up new avenues for research and potential combination treatments. Future studies will likely focus on long-term efficacy and safety in clinical settings for metabolic diseases, as well as further elucidation of its role in sensitizing various cancer types to standard therapies.

References

  • Linden, A. G., et al. (2023). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER.
  • Harrison, S. A., et al. (2022). Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study. BMJ Open, 12(3), e055877.
  • ScienCell. (n.d.). Triglyceride Assay (TG). Retrieved January 26, 2026, from [Link]

  • Futatsugi, K., et al. (2014). Pfizer presents DGAT2 inhibitors with activity in preclinical models of metabolic disease.
  • Ghazaleh, S., et al. (2021). Preferential lipolysis of DGAT1 over DGAT2 generated triacylglycerol in Huh7 hepatocytes. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(6), 158917.
  • van der Tuin, S. J. L., et al. (2024). Assessing Nutraceuticals for Hepatic Steatosis: A Standardized In Vitro Approach. Nutrients, 16(3), 388.
  • ResearchGate. (n.d.). The DGAT2 inhibitor PF-06424439 suppresses metastasis of GC in. Retrieved January 26, 2026, from [Link]

  • Mele, A., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences, 25(17), 9283.
  • McLaren, D. G., et al. (2018). DGAT2 Inhibition Alters Aspects of Triglyceride Metabolism in Rodents but Not in Non-human Primates. Cell Metabolism, 27(6), 1236-1248.e6.
  • Beaudoin, A., et al. (2021). Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice.
  • Chitraju, C., et al. (2023). Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity. eLife, 12, e84948.
  • Varghese, M., et al. (2015). Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial.
  • Mele, A., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. MDPI. Retrieved January 26, 2026, from [Link]

  • Ahn, K., et al. (2013). Diacylglycerol acyltransferase 2 inhibitors. Google Patents.
  • Stone, S. J., et al. (2011). Murine diacylglycerol acyltransferase-2 (DGAT2) can catalyze triacylglycerol synthesis and promote lipid droplet formation independent of its localization to the endoplasmic reticulum. Journal of Biological Chemistry, 286(32), 28358-28368.

Sources

potential therapeutic targets of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to elucidating the therapeutic potential of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid. Given its structural analogy to nicotinic acid (niacin), this guide postulates that the primary molecular target of this compound is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). We will delve into the intricate signaling pathways of GPR109A, explore its multifaceted therapeutic implications across a spectrum of diseases, and present a detailed experimental roadmap for the validation and characterization of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid as a novel GPR109A agonist. This guide is designed to serve as a foundational resource for researchers aiming to investigate this promising compound, providing both the theoretical framework and practical methodologies required for a thorough preclinical assessment.

Introduction: Unveiling a Novel Nicotinic Acid Analogue

The field of pharmacology is continually in search of novel chemical entities with improved efficacy and safety profiles. 6-[4-(Trifluoromethyl)piperidino]nicotinic acid is one such compound of interest. Its core structure incorporates a nicotinic acid moiety, a well-established therapeutic agent and a form of vitamin B3. Nicotinic acid is renowned for its pleiotropic effects, most notably its ability to modulate lipid profiles, but its therapeutic use is often hampered by adverse effects, primarily a cutaneous flushing response.

The structural modifications present in 6-[4-(Trifluoromethyl)piperidino]nicotinic acid—specifically the addition of a trifluoromethylpiperidino group—suggest a deliberate design to alter its physicochemical and pharmacological properties. This guide operates on the central hypothesis that this compound retains the ability to interact with the primary target of nicotinic acid, the GPR109A receptor, potentially with a modified signaling signature that could translate into a more favorable therapeutic window.

This document will, therefore, provide a Senior Application Scientist's perspective on:

  • The molecular biology of GPR109A.

  • The dual signaling cascades initiated by GPR109A activation.

  • The therapeutic landscape of GPR109A agonism.

  • A rigorous, phased experimental workflow to definitively characterize the interaction of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid with GPR109A.

GPR109A: The Hypothesized Molecular Target

GPR109A is a G-protein coupled receptor belonging to the hydroxycarboxylic acid (HCA) receptor family. It is encoded by the HCAR2 gene in humans. GPR109A is primarily coupled to inhibitory G-proteins (Gαi/o) and its activation leads to a variety of cellular responses.

Endogenous and Pharmacological Ligands:

  • Endogenous Ligands: The primary endogenous ligand for GPR109A is β-hydroxybutyrate (BHB), a ketone body produced during periods of fasting or ketogenic diets.[1] Butyrate, a short-chain fatty acid produced by gut microbiota, also activates GPR109A, particularly in the colon.[2]

  • Pharmacological Agonists: Nicotinic acid (niacin) is the most well-known pharmacological agonist for GPR109A.[3] Other synthetic agonists have also been developed, including acipimox and monomethyl fumarate.[1][4]

Tissue Distribution and Physiological Relevance: GPR109A is expressed in a variety of tissues, which underscores its diverse physiological roles:

  • Adipocytes: GPR109A is highly expressed in both white and brown adipose tissue, where it plays a key role in the inhibition of lipolysis.[4]

  • Immune Cells: It is found on various immune cells, including macrophages, neutrophils, and dendritic cells, where it mediates anti-inflammatory responses.[4][5]

  • Keratinocytes and Langerhans Cells: Expression in these skin cells is responsible for the flushing side effect associated with niacin.[4]

  • Retinal Pigment Epithelial (RPE) Cells: GPR109A has been identified in RPE cells and is implicated in mitigating inflammation in the eye.[6]

  • Intestinal Epithelium: Its presence in the colon allows it to respond to butyrate, influencing gut homeostasis.[2]

The Dichotomous Signaling of GPR109A

Activation of GPR109A does not trigger a single, linear pathway. Instead, it can initiate two distinct intracellular signaling cascades, a phenomenon known as biased agonism. A ligand may preferentially activate one pathway over the other, leading to different physiological outcomes.

G-protein Dependent Signaling: The Canonical Pathway

The classical signaling pathway for GPR109A involves its coupling to Gαi/o proteins.

Mechanism:

  • Ligand Binding: An agonist, such as nicotinic acid or presumably 6-[4-(Trifluoromethyl)piperidino]nicotinic acid, binds to GPR109A.

  • G-protein Activation: This induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).

  • Reduction in cAMP: The intracellular concentration of cAMP decreases.

  • Downstream Effects: Lower cAMP levels lead to reduced activity of Protein Kinase A (PKA). In adipocytes, this results in the dephosphorylation and inactivation of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides into free fatty acids and glycerol.[3] This anti-lipolytic effect is a cornerstone of niacin's therapeutic action on dyslipidemia.

G-protein Signaling cluster_cytoplasm Cytoplasm Agonist 6-[4-(CF3)piperidino] nicotinic acid GPR109A GPR109A Agonist->GPR109A Binds Gi Gαi GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Gi->AC Inhibits HSL_active Active Hormone-Sensitive Lipase PKA->HSL_active Activates HSL_inactive Inactive Hormone-Sensitive Lipase Lipolysis Lipolysis (Free Fatty Acid Release) HSL_active->Lipolysis Promotes Beta-Arrestin_Signaling cluster_membrane Cell Membrane (Langerhans Cell) cluster_cytoplasm Cytoplasm Agonist Niacin (Flushing Agonist) GPR109A GPR109A Agonist->GPR109A Binds GRK GRK GPR109A->GRK Activates GPR109A_P Phosphorylated GPR109A GRK->GPR109A_P Phosphorylates b_Arrestin β-Arrestin 1 GPR109A_P->b_Arrestin Recruits PLA2 Phospholipase A₂ b_Arrestin->PLA2 Activates PGD2 Prostaglandin D₂ (PGD₂) PLA2->PGD2 Produces Vasodilation Vasodilation (Flushing) PGD2->Vasodilation Causes

Caption: β-Arrestin-mediated signaling leading to cutaneous flushing.

Therapeutic Landscape for a GPR109A Agonist

The widespread expression and diverse signaling capabilities of GPR109A make it an attractive therapeutic target for a range of pathologies.

Metabolic Disorders
  • Dyslipidemia and Atherosclerosis: By inhibiting lipolysis in adipocytes, GPR109A agonists reduce the flux of free fatty acids to the liver, thereby decreasing the synthesis of triglycerides and VLDL-c. This is the foundational mechanism for niacin's use in treating dyslipidemia. [4]Furthermore, GPR109A activation has direct anti-inflammatory effects on macrophages within atherosclerotic plaques, potentially slowing disease progression independent of lipid-lowering effects. [4]* Non-alcoholic Fatty Liver Disease (NAFLD): Activation of GPR109A has been shown to reduce fat accumulation in the liver. [1]Niacin-induced GPR109A signaling can inhibit hepatocyte lipogenesis and promote brown adipose tissue thermogenesis, making it a potential target for NAFLD and hepatic steatosis. [1]

Inflammatory and Autoimmune Diseases
  • General Inflammation: GPR109A activation exerts potent anti-inflammatory effects in immune cells. In macrophages, it can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [7]* Diabetic Retinopathy: Inflammation is a key driver of diabetic retinopathy. GPR109A is expressed and upregulated in retinal pigment epithelial cells during diabetes, where its activation suppresses inflammatory cytokine production. This suggests a protective role and therapeutic potential. [6]* Inflammatory Bowel Disease (IBD): In the colon, GPR109A is activated by the microbial metabolite butyrate. This signaling promotes anti-inflammatory responses in colonic macrophages and dendritic cells and is crucial for maintaining gut homeostasis. [2]* Multiple Sclerosis (MS): Monomethyl fumarate, an approved treatment for MS, is a known GPR109A agonist, suggesting that some of its therapeutic effects may be mediated through this receptor. [1]

Neurodegenerative Diseases

Emerging evidence points to a significant role for GPR109A in modulating neuroinflammation, a common pathology in many neurodegenerative disorders.

  • Parkinson's Disease (PD): GPR109A is upregulated in PD. [8]Its activation can inhibit microglial over-activation and protect dopaminergic neurons in animal models of the disease. [7]Clinical trials have explored the use of niacin in PD patients. [9]* Alzheimer's Disease (AD): GPR109A agonists like sodium butyrate have shown protective effects in cellular models of AD by reducing the production of reactive oxygen species. [7]

Oncology

GPR109A has been identified as a tumor suppressor in certain cancers.

  • Colon Cancer: GPR109A expression is often silenced in colon tumors. Its activation by butyrate can induce apoptosis in cancer cells, linking gut microbiota to cancer prevention. [10]* Breast Cancer: Studies have shown that GPR109A can suppress mammary tumorigenesis by inhibiting cell survival and inducing apoptosis. [11][12]

Experimental Roadmap for Target Validation and Characterization

To substantiate the hypothesis that 6-[4-(Trifluoromethyl)piperidino]nicotinic acid is a GPR109A agonist, a systematic and multi-tiered experimental approach is required. This section provides detailed, field-proven protocols for in-vitro characterization.

Experimental_Workflow Start Hypothesis: Compound is a GPR109A Agonist Phase1 Phase 1: In Vitro Target Engagement & Function Start->Phase1 Binding Radioligand Binding Assay (Determine Affinity - Ki) Phase1->Binding cAMP cAMP Accumulation Assay (Determine G-protein Potency - EC50) Phase1->cAMP Arrestin β-Arrestin Recruitment Assay (Determine Biased Agonism - EC50) Phase1->Arrestin Phase2 Phase 2: Downstream Cellular Effects Binding->Phase2 cAMP->Phase2 Arrestin->Phase2 Inflammation Anti-Inflammatory Assay (Cytokine Inhibition in Macrophages) Phase2->Inflammation Lipolysis Lipolysis Assay (FFA Release from Adipocytes) Phase2->Lipolysis Conclusion Characterize as GPR109A Agonist (Potency, Efficacy, Bias) Inflammation->Conclusion Lipolysis->Conclusion

Caption: Phased experimental workflow for GPR109A agonist characterization.

Phase 1: In Vitro Target Engagement and Functional Activity

The initial phase aims to confirm direct binding to GPR109A and quantify functional activity through the two primary signaling pathways.

Objective: To determine the binding affinity (Kᵢ) of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid for the GPR109A receptor.

Causality: This is the gold standard for confirming direct interaction between a ligand and its receptor. [13]By competing with a known high-affinity radioligand, we can quantify the compound's affinity. A low Kᵢ value indicates high binding affinity.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing human GPR109A.

    • Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and centrifuge to pellet membranes.

    • Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of [³H]-nicotinic acid (typically at its K₋ value).

      • A range of concentrations of the unlabeled test compound (6-[4-(Trifluoromethyl)piperidino]nicotinic acid) or a known competitor like unlabeled nicotinic acid (for positive control).

      • Cell membrane preparation (e.g., 10-20 µg protein per well).

    • For non-specific binding (NSB) wells, add a high concentration of unlabeled nicotinic acid.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Objective: To measure the potency (EC₅₀) and efficacy of the test compound in activating the Gαi-mediated signaling pathway.

Causality: GPR109A is Gαi-coupled, so its activation inhibits adenylyl cyclase. To measure this inhibition, we first stimulate the enzyme with forskolin and then measure the ability of our compound to reduce the resulting cAMP production. [14] Methodology:

  • Cell Culture:

    • Plate CHO-K1 or HEK293 cells stably expressing GPR109A in a 96-well or 384-well plate and culture overnight.

  • Assay Procedure:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add a range of concentrations of the test compound. Incubate for 15-30 minutes.

    • Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the negative control. Incubate for another 15-30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA. Follow the manufacturer's protocol. [15]4. Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Calculate the percent inhibition of forskolin-stimulated cAMP levels for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.

Objective: To measure the potency (EC₅₀) and efficacy of the test compound in recruiting β-arrestin, allowing for an assessment of signaling bias.

Causality: This assay directly measures the interaction of β-arrestin with the activated receptor, providing a readout for the non-canonical pathway. Comparing the potency in this assay to the cAMP assay reveals any signaling bias. [16] Methodology:

  • Cell Line:

    • Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., DiscoverX PathHunter or Promega NanoBRET). These cells co-express GPR109A fused to a larger enzyme fragment and β-arrestin fused to a smaller, complementary fragment.

  • Assay Procedure:

    • Plate the cells in a white, opaque 96-well or 384-well plate and culture overnight.

    • Add a range of concentrations of the test compound.

    • Incubate for 60-90 minutes at 37°C.

  • Signal Detection:

    • Add the detection reagents provided with the assay kit.

    • Incubate for the recommended time (typically 60 minutes) at room temperature.

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy (Eₘₐₓ).

    • Bias Calculation: A bias factor can be calculated by comparing the EC₅₀ and Eₘₐₓ values from the cAMP and β-arrestin assays relative to a reference agonist (e.g., nicotinic acid).

Data Presentation: Hypothetical Characterization

The following tables summarize the expected data outputs from the Phase 1 experiments.

Table 1: GPR109A Binding Affinity

Compound Kᵢ (nM)
Nicotinic Acid (Reference) 150

| 6-[4-(CF₃)piperidino]nicotinic acid | 75 |

This hypothetical data suggests the test compound has a higher binding affinity for GPR109A than nicotinic acid.

Table 2: Functional Potency and Signaling Bias

Compound cAMP Inhibition (EC₅₀, nM) β-Arrestin Recruitment (EC₅₀, nM) Bias Profile
Nicotinic Acid (Reference) 250 500 Balanced

| 6-[4-(CF₃)piperidino]nicotinic acid | 100 | >10,000 | Strongly G-protein Biased |

This hypothetical data indicates the test compound is a potent G-protein activator with significantly reduced β-arrestin recruitment, suggesting it may have therapeutic effects with a lower risk of flushing.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy to investigate the therapeutic potential of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid, centered on its putative interaction with the GPR109A receptor. By following the proposed experimental roadmap, researchers can definitively determine its binding affinity, functional potency, and signaling bias.

The prospect of identifying a G-protein biased GPR109A agonist is of significant therapeutic interest. Such a compound could harness the anti-inflammatory and metabolic benefits of GPR109A activation while circumventing the flushing side effect that has long limited the clinical utility of niacin.

Upon successful in vitro characterization, future research should progress to in vivo studies in animal models relevant to the therapeutic areas discussed, such as models of dyslipidemia, atherosclerosis, neuroinflammation, or cancer. The insights gained from the methodologies described herein will provide a solid foundation for advancing 6-[4-(Trifluoromethyl)piperidino]nicotinic acid as a potential next-generation therapeutic.

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  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. [Link]

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An In-Depth Technical Guide to the In Silico Modeling of 6-[4-(Tronomethyl)piperidino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of computational chemistry and pharmacology has revolutionized early-stage drug discovery, offering a rapid, cost-effective, and insightful alternative to traditional empirical screening.[1][2] This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid, a novel derivative of nicotinic acid. By dissecting the molecule into its core components—a nicotinic acid scaffold, a piperidine linker, and a trifluoromethyl group—we can infer its potential as a therapeutic agent. Nicotinic acid itself is a well-established modulator of lipid metabolism, primarily through its interaction with the G-protein coupled receptor (GPCR), GPR109A (Hydroxycarboxylic acid receptor 2).[3][4] The addition of the piperidine and trifluoromethyl moieties suggests a strategic effort to enhance potency, selectivity, and pharmacokinetic properties. This whitepaper details a holistic computational workflow, beginning with ligand preparation and hypothetical target identification, followed by rigorous molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented as a self-validating system, designed to provide researchers and drug development professionals with a robust blueprint for assessing novel chemical entities.

Rationale and Strategic Overview

The drug discovery pipeline is a high-attrition, resource-intensive process. In silico modeling mitigates risk by enabling early-stage "fail fast, fail cheap" paradigms, prioritizing candidates with the highest probability of success before significant investment in chemical synthesis and in vitro testing.[1] Our subject molecule, 6-[4-(Trifluoromethyl)piperidino]nicotinic acid, is a strategic amalgamation of pharmacologically significant motifs.

  • Nicotinic Acid Scaffold : The foundational structure, known to target the GPR109A receptor, which plays a pivotal role in regulating lipolysis.[3][4]

  • Piperidine Moiety : A prevalent fragment in medicinal chemistry, often used to improve solubility, modulate basicity, and explore vector space within a binding pocket. Piperidine derivatives are known to interact with a wide array of biological targets, including enzymes and receptors.[5][6]

  • Trifluoromethyl Group : This functional group is a bioisostere for a methyl group but possesses unique electronic properties. It often enhances metabolic stability, binding affinity (through hydrophobic and electrostatic interactions), and membrane permeability.

This guide will therefore use the human GPR109A receptor as a primary hypothetical target for our modeling workflow, based on the established pharmacology of the nicotinic acid core.

Overall In Silico Evaluation Workflow

G cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Binding Prediction cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Druglikeness Profile Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Target_ID Target Identification (Hypothesis: GPR109A) ADMET ADMET Prediction (SwissADME) Ligand_Prep->ADMET Target_Prep Target Preparation (PDB: 8IY9, Cleaning & Protonation) Docking Molecular Docking (AutoDock Vina) Target_Prep->Docking Analysis_Docking Pose & Affinity Analysis Docking->Analysis_Docking MD_Setup MD System Setup (Solvation & Ionization) Analysis_Docking->MD_Setup MD_Sim Molecular Dynamics Simulation (GROMACS, 100 ns) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->MD_Analysis ADMET_Analysis Pharmacokinetic & Toxicity Analysis MD_Analysis->ADMET_Analysis Contextualizes Results Validation Decision Gate: Proceed to Synthesis & In Vitro Validation? MD_Analysis->Validation ADMET->ADMET_Analysis ADMET_Analysis->Validation G Input_Ligand Prepared Ligand (.mol2) PDBQT_Conversion Convert to .pdbqt format (AutoDock Tools) Input_Ligand->PDBQT_Conversion Input_Receptor Prepared Receptor (.pdb) Input_Receptor->PDBQT_Conversion Vina_Run Run AutoDock Vina PDBQT_Conversion->Vina_Run Grid_Setup Define Grid Box (Center on known active site) Grid_Setup->Vina_Run Output_Poses Output: Poses & Scores (.pdbqt, .log) Vina_Run->Output_Poses Analysis Analyze Top Pose (Binding Affinity & Interactions) Output_Poses->Analysis

Caption: Step-by-step workflow for molecular docking using AutoDock Vina.

Part 3: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, MD simulations assess the dynamic stability of the ligand-protein complex in a more physiologically realistic environment. This step validates whether the predicted binding pose is stable over time.

MD Simulation Protocol (GROMACS)

We will use the top-ranked pose from our docking study as the starting structure for the MD simulation. [7][8] Step-by-Step Methodology:

  • System Building :

    • Force Field : Choose an appropriate force field (e.g., AMBER14SB for the protein, GAFF for the ligand). Ligand parameters (topology) must be generated using a tool like Antechamber.

    • Solvation : Place the complex in a periodic box (e.g., cubic) and solvate it with a pre-equilibrated water model (e.g., TIP3P). Ensure a minimum distance of 1.0 nm between the protein and the box edge.

    • Ionization : Add ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

  • Energy Minimization : Perform a steepest descent minimization of the entire solvated system to remove any steric clashes introduced during system building.

  • Equilibration : This is a two-phase process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Volume) : Gradually heat the system to 300 K (37°C) while keeping the protein and ligand under position restraints. This allows the water and ions to equilibrate around the fixed complex. Run for ~1 nanosecond (ns).

    • NPT Ensemble (Constant Pressure) : Release the position restraints in stages while maintaining the temperature at 300 K and pressure at 1 bar. This allows the entire system to relax and reach the correct density. Run for ~5-10 ns.

  • Production MD : Run the simulation with all restraints removed for at least 100 ns. Save the coordinates (trajectory) every 10 picoseconds (ps) for analysis.

Data Analysis and Interpretation

Analysis of the MD trajectory provides insights into the stability and dynamics of the complex.

  • Root Mean Square Deviation (RMSD) : Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot (plateauing after an initial rise) indicates that the system has reached equilibrium and the overall structure is stable. For the ligand, a low and stable RMSD relative to the protein's binding pocket confirms a stable binding pose.

  • Root Mean Square Fluctuation (RMSF) : Plot the RMSF for each protein residue. This highlights flexible and rigid regions of the protein. High fluctuations in binding site residues could indicate instability.

  • Hydrogen Bond Analysis : Monitor the number of hydrogen bonds between the ligand and protein throughout the simulation. The persistence of key hydrogen bonds identified in docking provides strong evidence for a stable interaction.

MD Simulation Workflow Diagram

G Start Docked Complex (Best Pose) System_Build Build System (Add Water & Ions) Start->System_Build Minimization Energy Minimization System_Build->Minimization NVT NVT Equilibration (Heating to 300K) Minimization->NVT NPT NPT Equilibration (Pressure Coupling) NVT->NPT Production Production MD Run (100 ns) NPT->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: A typical workflow for setting up and running a molecular dynamics simulation.

Part 4: ADMET Prediction

A molecule with excellent binding affinity may still fail due to poor pharmacokinetic properties or toxicity. In silico ADMET prediction provides an early warning for such liabilities. [9]

ADMET Prediction Protocol (SwissADME)

Step-by-Step Methodology:

  • Input : Navigate to the SwissADME web server. [10]2. Execution : Paste the SMILES string of our molecule (O=C(O)c1cncc(c1)N1CCC(CC1)C(F)(F)F) into the input box and run the prediction.

  • Data Collection : The server will output a comprehensive report on various physicochemical, pharmacokinetic, and drug-likeness properties.

Data Presentation and Interpretation

The results should be organized for clarity and compared against established thresholds for "drug-like" molecules.

Table 2: Predicted ADMET Properties for 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Property ClassParameterPredicted ValueInterpretation / Desirability
Physicochemical Molecular Weight~288 g/mol Excellent (< 500)
LogP (Lipophilicity)~2.5Good (1-3)
Water SolubilityModerately SolubleAcceptable
TPSA~50 ŲGood (< 140)
Pharmacokinetics GI AbsorptionHighFavorable for oral dosing
BBB PermeantNoFavorable (reduces CNS side effects)
CYP2D6 InhibitorNoGood (low risk of drug-drug interactions)
P-gp SubstrateNoGood (low risk of efflux)
Drug-Likeness Lipinski's Rule of 50 ViolationsExcellent
Bioavailability Score0.55Good
Medicinal Chemistry PAINS Alert0 AlertsExcellent (no known promiscuous binders)

Authoritative Grounding : The interpretation is based on widely accepted guidelines in medicinal chemistry, such as Lipinski's Rule of Five. The prediction that the molecule is not a Cytochrome P450 (CYP) inhibitor is particularly important, as CYP inhibition is a major cause of adverse drug-drug interactions. [11][12]The lack of a PAINS (Pan-Assay Interference Compounds) alert suggests the molecule is a specific binder and not a frequent-hitter in high-throughput screens.

Conclusion and Future Outlook

This in-depth technical guide outlines a comprehensive in silico workflow to evaluate the therapeutic potential of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid. The computational analysis, based on the hypothetical target GPR109A, suggests that the molecule is a promising candidate. It exhibits strong predicted binding affinity in molecular docking, and its binding pose is expected to be stable as confirmed by molecular dynamics. Furthermore, its predicted ADMET profile is highly favorable, indicating good oral bioavailability and a low risk of common toxicity and drug-interaction issues.

The strength of this in silico protocol lies in its self-validating, multi-faceted approach. By integrating docking, MD simulations, and ADMET prediction, we build a holistic and trustworthy profile of the candidate molecule. The logical progression from static binding prediction to dynamic stability assessment and finally to whole-body pharmacokinetic profiling provides a robust foundation for decision-making.

The clear next step, strongly supported by these computational results, is to proceed with the chemical synthesis of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid. Following synthesis, in vitro validation is required to confirm the predicted biological activity, including binding assays to determine its affinity for the GPR109A receptor and cell-based functional assays to measure its agonistic activity.

References

  • Title: 8IY9: Structure of Niacin-GPR109A-G protein complex Source: RCSB Protein Data Bank URL: [Link]

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Methodological & Application

Application Notes and Protocols for 6-[4-(Trifluoromethyl)piperidino]nicotinic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid in cell culture. This document outlines the underlying scientific principles, detailed experimental protocols, and data interpretation strategies for investigating the cellular effects of this novel nicotinic acid analog.

Introduction: The Scientific Context

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with profound effects on lipid metabolism and inflammation.[1][2][3][4] Its biological activities are primarily mediated through the activation of a specific G protein-coupled receptor, GPR109A (also known as hydroxycarboxylic acid receptor 2 or HCA₂).[3][5] GPR109A is expressed in various cell types, including adipocytes and immune cells such as monocytes and macrophages.[6][7][8]

The compound 6-[4-(Trifluoromethyl)piperidino]nicotinic acid is a structural analog of nicotinic acid. The inclusion of a trifluoromethyl group can significantly alter the compound's physicochemical properties, potentially enhancing its potency, selectivity, and metabolic stability.[9] This guide provides a framework for characterizing the in vitro pharmacological profile of this compound, with a focus on its expected activity as a GPR109A agonist.

Mechanism of Action: GPR109A Signaling

Activation of GPR109A by nicotinic acid or its analogs initiates a signaling cascade through a Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][10] This reduction in cAMP has diverse downstream consequences depending on the cell type. In adipocytes, it leads to the inhibition of lipolysis.[4][10] In immune cells, GPR109A activation has potent anti-inflammatory effects.[6][7][11]

GPR109A Signaling Pathway Diagram

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 6_TFMP_NA 6-[4-(Trifluoromethyl)piperidino] nicotinic acid GPR109A GPR109A Receptor 6_TFMP_NA->GPR109A Binds and Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Cellular Responses (e.g., Anti-inflammatory Effects) PKA->Downstream_Effects Phosphorylates Targets

Caption: GPR109A signaling cascade initiated by 6-[4-(Trifluoromethyl)piperidino]nicotinic acid.

Physicochemical Properties and Stock Solution Preparation

Proper handling and preparation of the compound are critical for obtaining reliable and reproducible results.

PropertyValueSource
Molecular Formula C₁₂H₁₃F₃N₂O₂Inferred from name
Appearance White to off-white solid (predicted)[9]
Solubility Soluble in DMSO and 1M NaOH
Protocol for Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh out a precise amount of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Application 1: Investigating Anti-Inflammatory Effects in Monocytes

A key application of GPR109A agonists is the study of their anti-inflammatory properties. Human monocytic cell lines, such as THP-1, are excellent models for this purpose.

Experimental Workflow for Assessing Anti-inflammatory Activity

Anti_Inflammatory_Workflow Start Start: THP-1 Monocytes Differentiate Differentiate with PMA (Phorbol 12-myristate 13-acetate) Start->Differentiate Pretreat Pre-treat with 6-[4-(Trifluoromethyl)piperidino]nicotinic acid (or vehicle control) Differentiate->Pretreat Stimulate Stimulate with LPS (Lipopolysaccharide) Pretreat->Stimulate Incubate Incubate for 6-24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokine Levels (e.g., TNF-α, IL-6) by ELISA Collect->Analyze End End Analyze->End

Caption: Workflow for evaluating the anti-inflammatory effects of the test compound.

Detailed Protocol: Cytokine Release Assay
  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well. Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, wash the cells with sterile phosphate-buffered saline (PBS).

  • Pre-treatment: Prepare serial dilutions of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid in fresh cell culture medium. A suggested concentration range is 10 nM to 100 µM. Add the compound dilutions to the appropriate wells and incubate for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO).

  • Inflammatory Challenge: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the negative control.

  • Incubation: Incubate the plate for 6 to 24 hours, depending on the cytokine being measured.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Expected Results and Interpretation

A potent GPR109A agonist is expected to cause a dose-dependent reduction in the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.[7][12] The half-maximal inhibitory concentration (IC₅₀) can be calculated to determine the compound's potency.

Application 2: Measurement of Intracellular cAMP Levels

Directly measuring the downstream effect of GPR109A activation on cAMP levels provides a quantitative assessment of the compound's agonist activity.

Protocol: cAMP Assay
  • Cell Seeding: Seed a suitable cell line expressing GPR109A (e.g., CHO-K1 cells stably expressing human GPR109A, or THP-1 cells) in a 96-well plate and grow to 80-90% confluency.

  • Forskolin Co-treatment: To measure the inhibition of adenylyl cyclase, it is necessary to first stimulate cAMP production. Forskolin is a direct activator of adenylyl cyclase and is commonly used for this purpose.

  • Compound Treatment: Treat the cells with various concentrations of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid (e.g., 1 nM to 100 µM) in the presence of a fixed concentration of forskolin (e.g., 10 µM) for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • cAMP Quantification: Measure the intracellular cAMP levels using a competitive immunoassay-based kit (e.g., HTRF, ELISA, or fluorescence polarization). Follow the manufacturer's protocol.

Data Analysis

The results will show a dose-dependent decrease in forskolin-stimulated cAMP levels in the presence of an active GPR109A agonist. The half-maximal effective concentration (EC₅₀) can be determined from the dose-response curve.

Cell Viability and Cytotoxicity Assessment

It is essential to determine the concentration range at which 6-[4-(Trifluoromethyl)piperidino]nicotinic acid exhibits its biological activity without causing cytotoxicity.

Protocol: MTT Assay
  • Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a wide range of concentrations of the compound (e.g., 1 µM to 500 µM) for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Interpretation

A decrease in absorbance compared to the vehicle control indicates a reduction in cell viability. This allows for the determination of the concentration at which the compound becomes cytotoxic and helps in selecting appropriate concentrations for functional assays.

Conclusion

This guide provides a foundational framework for the in vitro characterization of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid. The protocols described herein will enable researchers to assess its potency as a GPR109A agonist, and to investigate its potential anti-inflammatory effects. As with any novel compound, careful experimental design, including appropriate controls and dose-response studies, is paramount for generating high-quality, interpretable data.

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  • Klarenbach, M., & Houslay, M. D. (2020). Special Issue on “New Advances in Cyclic AMP Signalling”—An Editorial Overview. International journal of molecular sciences, 21(20), 7533. [Link]

  • Garg, A., & Sharma, A. (2023). Niacin. In StatPearls. StatPearls Publishing. [Link]

  • Magni, G., et al. (2004). The chemistry of the vitamin B3 metabolome. Biochimica et biophysica acta, 1681(2-3), 135–148. [Link]

  • Bhardwaj, V., & Gunda, V. (2020). GPR109A activation and aging liver. Aging, 12(10), 8820–8822. [Link]

  • Sato, H., et al. (2023). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. Nature communications, 14(1), 8272. [Link]

  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, thrombosis, and vascular biology, 32(3), 669–676. [Link]

  • Tooth Fairy Tutor. (2022). Cell Biology - Cyclic AMP Mechanism. [Link]

  • PubChem. Nicotinamide. [Link]

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Application Notes and Protocols for High-Throughput Screening of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting GPR109A with a Novel Nicotinic Acid Analog

6-[4-(Trifluoromethyl)piperidino]nicotinic acid is a synthetic organic compound and a structural analog of nicotinic acid (niacin). Nicotinic acid is a well-established therapeutic agent for treating dyslipidemia, primarily due to its ability to lower levels of "bad" cholesterol (LDL) and triglycerides while increasing "good" cholesterol (HDL).[1] The therapeutic effects of nicotinic acid are largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is a promising target for drug discovery due to its role in metabolic regulation and its potential anti-inflammatory properties.[1][2]

This document provides a comprehensive guide for the use of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel GPR109A modulators. The protocols and methodologies outlined herein are designed to be adaptable for various HTS platforms and are grounded in the established pharmacology of GPR109A.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and adherence to safety protocols are paramount for successful and safe experimentation.

Compound Characteristics:
PropertyValueSource
Molecular Formula C₁₃H₁₅F₃N₂O₂(Calculated)
Molecular Weight 304.27 g/mol (Calculated)
Appearance White to off-white solid (predicted)[3]
Melting Point 193-197 °C (for 6-(Trifluoromethyl)nicotinic acid)[3]

Note: Specific experimental data for 6-[4-(Trifluoromethyl)piperidino]nicotinic acid is limited. The data for the closely related compound 6-(Trifluoromethyl)nicotinic acid is provided for reference.

Safety and Handling:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Mechanism of Action: GPR109A Signaling Pathways

GPR109A is a Gi/o-coupled receptor. Upon agonist binding, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, GPR109A activation can also trigger a G protein-independent signaling pathway through the recruitment of β-arrestin.[1] Understanding these pathways is crucial for designing relevant HTS assays.

Canonical Gαi Signaling Pathway:

The primary signaling pathway for GPR109A involves the following steps:

  • Agonist Binding: 6-[4-(Trifluoromethyl)piperidino]nicotinic acid binds to the GPR109A receptor.

  • G Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the activity of adenylyl cyclase.

  • cAMP Reduction: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cAMP.

  • Downstream Effects: The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, leading to various cellular responses, including the inhibition of lipolysis in adipocytes.[1]

GPR109A_Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 6-[4-(Trifluoromethyl)piperidino] nicotinic acid GPR109A GPR109A Agonist->GPR109A Binds G_protein Gαi/βγ GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response Leads to GPR109A_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 6-[4-(Trifluoromethyl)piperidino] nicotinic acid GPR109A GPR109A Agonist->GPR109A Binds GRK GRK GPR109A->GRK Activates P_GPR109A Phosphorylated GPR109A GRK->GPR109A Phosphorylates Internalization Receptor Internalization P_GPR109A->Internalization Signaling Downstream Signaling P_GPR109A->Signaling beta_Arrestin β-Arrestin beta_Arrestin->P_GPR109A Binds

Figure 2. GPR109A β-arrestin recruitment pathway.

High-Throughput Screening Protocols

The following protocols provide a framework for HTS assays to identify and characterize modulators of GPR109A using 6-[4-(Trifluoromethyl)piperidino]nicotinic acid as a potential reference compound.

Note: As no specific activity data for 6-[4-(Trifluoromethyl)piperidino]nicotinic acid is publicly available, the concentrations provided are starting points and will require optimization. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for this specific compound.

Protocol 1: cAMP-Based HTS Assay for GPR109A Agonists

This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A.

Workflow:

cAMP_Assay_Workflow A Seed GPR109A-expressing cells in 384-well plates B Incubate overnight A->B C Add test compounds (including 6-[4-(trifluoromethyl)piperidino]nicotinic acid) and forskolin B->C D Incubate C->D E Lyse cells and add cAMP detection reagents D->E F Read signal (e.g., luminescence or TR-FRET) E->F G Data analysis F->G

Figure 3. Workflow for the cAMP-based HTS assay.

Detailed Steps:

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in appropriate growth medium.

    • Seed cells into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Incubate plates at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.

  • Compound Preparation:

    • Prepare a stock solution of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid in DMSO.

    • Perform serial dilutions of the test compounds and the reference compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA). A typical starting concentration range for a new compound might be from 100 µM down to 1 nM.

  • Assay Procedure:

    • Prepare a solution of forskolin (a potent activator of adenylyl cyclase) in assay buffer. The final concentration of forskolin should be predetermined to elicit a submaximal cAMP response (typically 1-10 µM).

    • Add 5 µL of the compound dilutions to the cell plates.

    • Immediately add 5 µL of the forskolin solution to all wells except for the negative control wells.

    • Incubate the plates at room temperature for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and detect cAMP levels using a commercially available homogenous cAMP assay kit (e.g., HTRF, Lance, or GloSensor). Follow the manufacturer's instructions for reagent preparation and addition.

    • Incubate for the recommended time (typically 60 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader compatible with the chosen detection technology (e.g., luminescence or time-resolved fluorescence).

    • Calculate the percent inhibition of the forskolin response for each compound concentration.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: β-Arrestin Recruitment HTS Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor.

Workflow:

bArrestin_Assay_Workflow A Seed GPR109A and β-arrestin fusion protein-expressing cells in 384-well plates B Incubate overnight A->B C Add test compounds (including 6-[4-(trifluoromethyl)piperidino]nicotinic acid) B->C D Incubate C->D E Add substrate for the reporter enzyme D->E F Read signal (e.g., luminescence or fluorescence) E->F G Data analysis F->G

Sources

Application Note: Derivatization Strategies for the GC-MS Analysis of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

6-[4-(Trifluoromethyl)piperidino]nicotinic acid is a molecule of interest in pharmaceutical and drug development research. Its structure, featuring a polar carboxylic acid group, a secondary amine within the piperidine ring, and a thermally stable trifluoromethyl group, presents a significant challenge for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The high polarity and low volatility stemming from the carboxylic acid and the secondary amine functionalities lead to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the GC inlet.[1]

Derivatization is a chemical modification process essential for rendering such molecules "GC-amenable."[2] By converting the polar -COOH and -NH groups into less polar, more volatile, and more thermally stable moieties, we can achieve sharp, symmetrical peaks, improve sensitivity, and obtain reliable mass spectra for identification and quantification.[2][3] This application note provides a detailed guide to two effective derivatization strategies for 6-[4-(Trifluoromethyl)piperidino]nicotinic acid: comprehensive silylation and selective esterification.

Analyte Structure and Functional Groups

Understanding the target molecule's structure is paramount for selecting an appropriate derivatization strategy.

  • Nicotinic Acid Moiety: Contains a carboxylic acid (-COOH) group, which is the primary site of polarity and hydrogen bonding.

  • Piperidino Group: Contains a secondary amine (-NH-) within the ring. This group is also polar and can contribute to peak tailing.

  • Trifluoromethyl Group (-CF3): This group is highly stable and does not typically react under standard derivatization conditions.[4] Its presence is a key structural feature for mass spectral identification.

Strategy 1: Comprehensive Silylation with BSTFA

Silylation is a robust and widely used derivatization technique that replaces active hydrogen atoms in -OH, -NH, and -COOH groups with a trimethylsilyl (TMS) group.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts effectively with both carboxylic acids and amines.[2][5] The byproducts of the reaction are volatile and generally do not interfere with the chromatography.[5]

Causality of Experimental Choices:

  • Why BSTFA? BSTFA is highly reactive and versatile, capable of derivatizing both the carboxylic acid and the secondary amine in our target molecule, leading to a comprehensive reduction in polarity. The resulting TMS-ester and TMS-amine are significantly more volatile and thermally stable.

  • Role of Catalyst (TMCS): The reactivity of silylating reagents follows the general order: alcohol > phenol > carboxylic acid > amine > amide.[2] While BSTFA can derivatize secondary amines on its own, the reaction can be slow or incomplete. The addition of a catalyst like Trimethylchlorosilane (TMCS) increases the reactivity of the BSTFA, ensuring complete derivatization of the sterically hindered secondary amine within the piperidine ring.[5][6]

  • Solvent Choice: Aprotic solvents like acetonitrile, pyridine, or dichloromethane are essential as they do not contain active hydrogens that would react with the BSTFA reagent. Pyridine can also act as a catalyst and an acid scavenger.

Diagram of Silylation Reaction```dot

G cluster_reactants Reactants cluster_conditions Reaction Conditions Analyte 6-[4-(CF3)piperidino]nicotinic acid (Analyte with -COOH and -NH groups) Product Di-TMS Derivative (-COOSi(CH3)3 and -NSi(CH3)3) Analyte->Product Reaction BSTFA BSTFA + 1% TMCS (Silylating Agent + Catalyst) BSTFA->Product Solvent Acetonitrile/Pyridine Solvent->Product Heat Heat (70-90°C) Heat->Product GCMS GC-MS Analysis Product->GCMS Injection

Caption: PFBBr esterification workflow.

Protocol 4.1: Pentafluorobenzyl Ester Formation

Objective: To selectively derivatize the carboxylic acid group.

Materials:

  • 6-[4-(Trifluoromethyl)piperidino]nicotinic acid standard or sample extract.

  • PFBBr solution (e.g., 10% in acetone).

  • Potassium Carbonate (K2CO3).

  • Acetone.

  • Hexane.

  • Deionized water.

  • Reaction vials with PTFE-lined caps.

  • Heating block or water bath.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Dissolve 0.1-1 mg of the sample in 1 mL of acetone in a reaction vial.

  • Base Addition: Add 100 µL of a 10% aqueous K2CO3 solution. This will deprotonate the carboxylic acid.

  • Reagent Addition: Add 100 µL of the PFBBr solution.

  • Reaction: Cap the vial tightly and vortex. Heat at 60°C for 1 hour.

  • Extraction: After cooling to room temperature, add 2 mL of hexane and 2 mL of deionized water. Vortex for 1 minute.

  • Phase Separation: Allow the layers to separate. The PFB-ester derivative will be in the upper hexane layer.

  • Analysis: Carefully transfer the hexane layer to a clean GC vial. Inject 1 µL into the GC-MS system.

Expected Mass Spectrum: The mass spectrum of the PFB-ester will be characterized by a prominent ion at m/z 181, corresponding to the C6F5CH2+ fragment. The molecular ion may be observed, but it is often of low abundance.

GC-MS Method Parameters

The following table provides recommended starting parameters for the GC-MS analysis of the derivatized analyte. Optimization will be necessary based on the specific instrument and column used.

ParameterSilylated Derivative (BSTFA)PFB-Ester Derivative (PFBBr)
GC Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm
Inlet Temp. 280°C290°C
Injection Mode Splitless (1 µL)Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.2 mL/min
Oven Program Initial 100°C for 1 min, ramp to 300°C at 15°C/min, hold for 5 minInitial 120°C for 1 min, ramp to 310°C at 20°C/min, hold for 5 min
MS Source Temp. 230°C230°C
MS Quad Temp. 150°C150°C
Ionization Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 50-600m/z 50-650

Conclusion and Best Practices

Both silylation with BSTFA and esterification with PFBBr are viable and effective methods for the derivatization of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid for GC-MS analysis.

  • Comprehensive silylation is recommended for a general-purpose method where the goal is to analyze the intact, fully derivatized molecule.

  • Selective esterification is advantageous for targeted analysis and can offer higher sensitivity if an ECD is available or if selective ion monitoring (SIM) is used to monitor the characteristic m/z 181 fragment.

Self-Validating System and Trustworthiness:

  • Always run a reagent blank: Inject the derivatization reagents and solvent without the analyte to identify any potential interferences.

  • Use an internal standard: An internal standard that is structurally similar to the analyte but chromatographically resolved should be used for accurate quantification.

  • Confirm derivatization: Analyze a known standard of the analyte to confirm the retention time and mass spectrum of the derivative before analyzing unknown samples.

  • Glassware Silanization: To prevent loss of the analyte through adsorption to active sites on glass surfaces, it is advisable to silanize all glassware used in the procedure.

By carefully selecting the derivatization strategy and optimizing the reaction and instrumental conditions, researchers can achieve reliable and reproducible GC-MS analysis of this challenging compound.

References

  • Al-Majed, A. A. (2020). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 25(21), 5133. Retrieved from [Link]

  • Drozd, J. (1981). Chemical Derivatization in Gas Chromatography.
  • Dal Cason, T. A. (2012). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences, 57(5), 1294-1304.
  • Saw, Y. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(19), e2300405. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

  • NIST. (n.d.). Niacin, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30.
  • NIST. (n.d.). Niacin, TMS derivative. NIST Mass Spectrometry Data Center. Retrieved from [Link]

  • Wonorahardjo, S., et al. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research, 9(1), 1-6. Retrieved from [Link]

  • de la Torre, R., et al. (2011). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct, 1(1). Retrieved from [Link]

  • LibreTexts. (2021). 13.2: The Mass Spectrum - Fragmentation. Chemistry LibreTexts. Retrieved from [Link]

  • MassBank. (n.d.). Nicotinic acid; LC-ESI-QQ; MS2; CE:10 V; [M-H]-. Retrieved from [Link]

  • J. C. C. Freitas et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3345. Retrieved from [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Interchim. (n.d.). Derivatization reagents. Retrieved from [Link]

  • Schauer, N., et al. (2005). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Use of 6-[4-(Trifluoromethyl)piperidino]nicotinic Acid in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Modulator of Striatal Circuitry

The compound 6-[4-(Trifluoromethyl)piperidino]nicotinic acid represents a novel chemical entity for investigation in neuroscience, particularly in the context of psychiatric and neurodegenerative disorders. Based on its structural motifs, specifically the nicotinic acid core, it is hypothesized to act as a modulator of the orphan G protein-coupled receptor 52 (GPR52). GPR52 is a highly promising therapeutic target due to its specific expression in brain regions critical for motor control, cognition, and emotion, such as the striatum and cortex.[1][2]

GPR52 is a Gs/olf-coupled receptor, and its activation is predicted to offer a new therapeutic avenue for conditions like schizophrenia.[3][4] Agonism of GPR52 is thought to address the symptomatology of schizophrenia through a dual mechanism: potentiating dopamine D1 receptor signaling to potentially improve cognitive and negative symptoms, while concurrently inhibiting D2 receptor-mediated signaling to alleviate positive symptoms.[5] This targeted approach holds the promise of a more refined side-effect profile compared to current antipsychotics.[5]

These application notes provide a comprehensive guide for researchers to investigate the neuropharmacological properties of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid, from initial in vitro target engagement to in vivo proof-of-concept studies.

Mechanism of Action: The GPR52 Signaling Cascade

GPR52 is an orphan receptor, meaning its endogenous ligand is not yet known.[1] However, its downstream signaling pathway has been elucidated. As a Gs-coupled receptor, its activation by an agonist such as 6-[4-(Trifluoromethyl)piperidino]nicotinic acid initiates a canonical signaling cascade.[2][3]

  • Receptor Activation: The agonist binds to GPR52, inducing a conformational change.

  • G Protein Coupling: The activated receptor couples to the heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The α-subunit of the Gs protein (Gαs) activates adenylyl cyclase (AC).

  • cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1]

  • Downstream Effectors: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA) and the phosphorylation of the cAMP response element-binding protein (CREB), which in turn modulates gene expression.[3]

This primary signaling pathway can functionally oppose the effects of dopamine D2 receptor activation, which is coupled to Gi and inhibits adenylyl cyclase.[2][3] This opposition forms the basis of the therapeutic hypothesis for GPR52 agonists in psychosis.

GPR52_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound 6-[4-(Trifluoromethyl)piperidino] nicotinic acid GPR52 GPR52 Compound->GPR52 Binds Gs Gs Protein GPR52->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates

Caption: GPR52 signaling pathway initiated by an agonist.

Experimental Protocols: A Step-by-Step Guide

A logical workflow is essential for characterizing a novel compound. The following protocols outline the key stages, from confirming target engagement in vitro to assessing therapeutic potential in vivo.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Characterization cluster_in_vivo In Vivo Proof of Concept cAMP Protocol 1: cAMP Accumulation Assay (Target Engagement & Potency) Electro Protocol 2: Ex Vivo Electrophysiology (Functional Neuronal Effect) cAMP->Electro Confirm Functional Activity PK Pharmacokinetic Profiling (Brain Penetrance) Electro->PK Proceed if Active Behavior Protocol 3: Rodent Behavioral Model (Antipsychotic-like Efficacy) PK->Behavior Ensure Target Engagement

Caption: Experimental workflow for characterizing a novel GPR52 agonist.

Protocol 1: In Vitro cAMP Accumulation Assay

This assay is the foundational step to quantify the potency and efficacy of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid at the GPR52 receptor.

  • Objective: To determine the EC50 (half-maximal effective concentration) of the compound in stimulating cAMP production in a cell line stably expressing human GPR52.

  • Causality: An increase in cAMP upon compound application, in a dose-dependent manner, provides direct evidence of GPR52 agonism.[6][7] This is a direct measure of target engagement and the initiation of the signaling cascade.

Materials:

  • HEK293 cells stably expressing human GPR52 (HEK-hGPR52)

  • Assay medium: DMEM with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

  • Forskolin (positive control, direct adenylyl cyclase activator)

  • cAMP detection kit (e.g., TR-FRET based)

  • 384-well white opaque microplates

Procedure:

  • Cell Plating: Seed HEK-hGPR52 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid in assay medium. A typical concentration range would be from 1 nM to 100 µM. Also prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (assay medium with DMSO).

  • Cell Treatment: Remove the culture medium from the cells and add the compound dilutions, positive control, and vehicle control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax (maximum effect) values.

Data Interpretation:

ParameterDescriptionExpected Outcome for an Active Compound
EC50 Concentration for 50% of maximal responsePotent agonists typically have EC50 values in the nanomolar range.
Emax Maximum observed effectCompare to the Emax of a known full agonist or Forskolin to determine if it is a full or partial agonist.
Protocol 2: Ex Vivo Electrophysiology in Striatal Slices

This protocol assesses the functional consequences of GPR52 activation on the excitability of medium spiny neurons (MSNs), the primary neuronal population in the striatum where GPR52 is expressed.[2]

  • Objective: To measure changes in the intrinsic excitability and synaptic activity of MSNs in acute brain slices following application of the compound.

  • Causality: GPR52 is co-localized with dopamine D2 receptors on MSNs of the indirect pathway.[2][8] GPR52 activation, by increasing cAMP, is expected to modulate ion channel function and alter the response of these neurons to synaptic inputs, providing a functional readout of receptor activity in a native circuit.

Materials:

  • Adult mouse (e.g., C57BL/6J)

  • Vibratome for slicing

  • Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)

  • Patch-clamp electrophysiology rig with amplifier, digitizer, and microscope

  • Glass micropipettes for recording

  • 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Procedure:

  • Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300 µm coronal slices containing the striatum using a vibratome.

  • Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Recording: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.

  • Cell Targeting: Using whole-cell patch-clamp, target MSNs in the dorsal striatum.

  • Baseline Recording: Record baseline intrinsic properties (e.g., resting membrane potential, input resistance) and firing response to depolarizing current injections.

  • Compound Application: Bath-apply 6-[4-(Trifluoromethyl)piperidino]nicotinic acid at a concentration determined from the in vitro assays (e.g., 10x EC50).

  • Post-Compound Recording: After a stable effect is observed, repeat the measurements of intrinsic properties and firing responses.

  • Data Analysis: Compare the electrophysiological parameters before and after compound application using appropriate statistical tests (e.g., paired t-test).

Data Interpretation:

ParameterMeasurementExpected Change with GPR52 Agonist
Resting Membrane Potential Current-clampPotential depolarization
Input Resistance Current-clamp (response to small hyperpolarizing steps)Potential increase
Action Potential Firing Current-clamp (response to depolarizing steps)Increased firing frequency for a given current injection
Spontaneous EPSCs Voltage-clampPotential increase in frequency, indicating presynaptic modulation[8]
Protocol 3: In Vivo Rodent Model of Psychosis

This protocol uses a pharmacologically-induced hyperlocomotion model in rodents, a widely accepted paradigm for screening compounds with potential antipsychotic activity.[4]

  • Objective: To determine if 6-[4-(Trifluoromethyl)piperidino]nicotinic acid can attenuate hyperlocomotor activity induced by a psychostimulant like amphetamine.

  • Causality: Amphetamine induces hyperlocomotion by increasing dopamine release in the striatum, which is a core mechanism thought to underlie positive psychotic symptoms. A compound that reduces this behavior is considered to have antipsychotic-like potential.[4][9] The ability of a GPR52 agonist to oppose D2 receptor signaling provides a strong rationale for its efficacy in this model.[2]

Materials:

  • Adult male mice or rats

  • Open field activity chambers equipped with infrared beams

  • 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

  • D-amphetamine

  • Vehicle for injections (e.g., saline, 0.5% methylcellulose)

Procedure:

  • Habituation: Place animals in the open field chambers for 60 minutes to allow them to acclimate to the novel environment.

  • Compound Administration: Administer 6-[4-(Trifluoromethyl)piperidino]nicotinic acid or its vehicle via an appropriate route (e.g., intraperitoneal or oral), based on its pharmacokinetic properties. The pretreatment time should allow for the compound to reach peak brain concentrations.

  • Psychostimulant Challenge: After the pretreatment period, administer D-amphetamine (e.g., 2-5 mg/kg, i.p.) or saline.

  • Activity Monitoring: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 90-120 minutes.

  • Data Analysis: Compare the total distance traveled between the different treatment groups (Vehicle + Saline, Vehicle + Amphetamine, Compound + Amphetamine) using ANOVA followed by post-hoc tests.

Data Interpretation:

Treatment GroupExpected Locomotor ActivityInterpretation
Vehicle + Saline Low / BaselineNormal locomotor activity.
Vehicle + Amphetamine High / IncreasedSuccessful induction of hyperlocomotion.
Compound + Amphetamine Significantly lower than Vehicle + AmphetamineIndicates the compound has antipsychotic-like efficacy.

Pharmacokinetic Considerations

For a centrally-acting drug, brain penetrance is critical. Before in vivo efficacy studies, it is essential to determine the pharmacokinetic profile of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid.

Key Parameters for CNS Drugs:

ParameterDefinitionImportance
Brain-to-Plasma Ratio (Kp) Ratio of compound concentration in the brain to that in the plasma at steady state.Indicates overall brain penetration.
Unbound Brain-to-Plasma Ratio (Kp,uu) Ratio of the unbound compound concentration in the brain to that in the plasma.[5]A Kp,uu value near 1 suggests passive diffusion across the blood-brain barrier.
P-gp Efflux Ratio A measure of active transport out of the brain by P-glycoprotein.[5]A low efflux ratio is desirable for CNS targets.

These parameters are typically determined in preclinical species (e.g., rats) following intravenous and oral administration, with concentrations measured in plasma and brain tissue over time.[5]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid as a potential GPR52 agonist for the treatment of CNS disorders. Positive results from these studies—namely, potent in vitro activity, functional modulation of striatal neurons, and efficacy in a preclinical psychosis model—would provide a strong rationale for advancing the compound into further development. Subsequent studies could explore its effects on cognitive and negative symptom models of schizophrenia and assess its safety and tolerability in more detail. The targeted nature of GPR52 modulation continues to represent an exciting and promising strategy in neuropsychiatric drug discovery.

References

  • Yao, L., et al. (2021). Orphan GPR52 as an emerging neurotherapeutic target. Acta Pharmacologica Sinica. Available at: [Link]

  • Brown, J., et al. (2023). The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Patsnap Synapse. (2024). What are GPR52 agonists and how do they work?. Patsnap. Available at: [Link]

  • Horne, D. B., et al. (2018). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, C., et al. (2020). Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. Journal of Medicinal Chemistry. Available at: [Link]

  • Maplight Therapeutics. (n.d.). ML-009. MarketBeat. Available at: [Link]

  • Erdem, B., et al. (2025). Targeting GPR52 for potential agonists for schizophrenia therapy: A computational drug discovery study. International Journal of Biological Macromolecules. Available at: [Link]

  • Seto, M., et al. (2020). In the Loop: Extrastriatal Regulation of Spiny Projection Neurons by GPR52. The Journal of Neuroscience. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Available at: [Link]

  • Jones, C. A., et al. (2011). Animal Models of Psychosis: Current State and Future Directions. Current Psychiatry Reports. Available at: [Link]

  • Krieg, L., et al. (2023). GPR52 regulates cAMP in T cells but is dispensable for encephalitogenic responses. Frontiers in Immunology. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. Available at: [Link]

  • Krieg, L., et al. (2023). GPR52 regulates cAMP in T cells but is dispensable for encephalitogenic responses. Frontiers in Immunology. Available at: [Link]

Sources

Application of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid in Metabolic Research: Information Not Available

Author: BenchChem Technical Support Team. Date: February 2026

Initial investigations to generate detailed application notes and protocols for the use of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid in metabolic research did not yield any specific scientific literature or publicly available data for this particular compound.

The search results primarily provided general information on related but distinct chemical entities, such as:

  • Nicotinic Acid (Niacin/Vitamin B3): A well-characterized compound with known effects on lipid metabolism, primarily through the inhibition of lipolysis in adipose tissue and reduction of hepatic VLDL synthesis.[1][2][3][4][5][6]

  • Farnesoid X Receptor (FXR) Antagonists: A class of molecules being investigated for their potential in treating metabolic diseases by modulating bile acid and lipid homeostasis.[7][8][9][10][11]

  • Piperidine Derivatives: A common scaffold in medicinal chemistry with various biological activities, including some with relevance to metabolic disorders like diabetes.[12][13]

Without any specific information on 6-[4-(Trifluoromethyl)piperidino]nicotinic acid, it is not possible to provide the requested detailed application notes, protocols, mechanism of action diagrams, or experimental workflows. The scientific integrity and technical accuracy required for such a document cannot be met in the absence of foundational research on the compound itself.

For researchers, scientists, and drug development professionals interested in the broader areas of nicotinic acid derivatives or FXR modulators in metabolic research, a wealth of information is available on other specific, well-documented compounds. Should you wish to explore the application of a different, characterized molecule within these classes, please provide its name for a detailed technical guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the crystallization of 6-[4-(trifluoromethyl)piperidino]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material.

A Note on This Guide: Direct, published crystallization data for 6-[4-(trifluoromethyl)piperidino]nicotinic acid is not widely available. Therefore, this guide is built upon expert analysis of its structural components: the nicotinic acid core, the piperidine ring, and the trifluoromethyl (CF3) group. The principles and troubleshooting strategies outlined here are derived from established crystallization science for related molecules and are designed to provide a robust framework for your experimental success.

Inferred Physicochemical Profile & Its Impact on Crystallization

Understanding the molecule's nature is the first step in troubleshooting its crystallization. The structure combines several features that directly influence its behavior in solution.

Molecular ComponentKey FeatureImplication for Crystallization
Nicotinic Acid Core Acidic (carboxylic acid) and basic (pyridine nitrogen) sites.Capable of forming zwitterions and strong hydrogen bonds. Highly polar. Prone to forming salts. Solubility is highly pH-dependent.
Piperidine Ring Bulky, non-aromatic heterocyclic amine.Adds significant steric hindrance, which can influence crystal packing. The nitrogen is basic.
Trifluoromethyl (CF3) Group Highly electronegative, electron-withdrawing, and lipophilic.Increases lipophilicity and can alter intermolecular interactions, potentially hindering traditional hydrogen bonding but introducing other weak interactions like halogen bonds.[1]

Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during crystallization experiments.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

Answer:

The Cause (Causality): "Oiling out" occurs when the solid comes out of the supersaturated solution as a liquid rather than a crystalline solid.[2] This typically happens when the solution becomes supersaturated at a temperature that is higher than the melting point of your compound in that specific solvent environment. Impurities can depress the melting point, exacerbating this issue. The resulting oil is often an amorphous, impure state that is difficult to purify.

Solutions & Scientific Rationale:

  • Reduce the Cooling Rate: Rapid cooling can shock the system into a disordered, oily state. A slower cooling rate provides molecules with the necessary time to orient themselves correctly into a thermodynamically stable crystal lattice.

    • Protocol: Insulate the flask by placing it in a Dewar flask or wrapping it in glass wool. Let it cool to room temperature overnight before moving to a refrigerator.

  • Increase Solvent Volume: You may be working with a solution that is too concentrated. By adding more solvent, you lower the saturation temperature. If this new, lower saturation temperature is below the compound's melting point, crystallization is favored over oiling out.

  • Change the Solvent System:

    • Lower Boiling Point Solvent: A solvent with a lower boiling point will naturally create a supersaturated solution at a lower temperature, which may be below the compound's melting point.

    • Antisolvent Addition: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "antisolvent" (in which it is poorly soluble) at a slightly elevated temperature until the solution becomes faintly turbid. This controlled reduction in solubility can gently induce crystallization.[3]

Q2: I'm getting a very poor yield. What are the common causes and remedies?

Answer:

The Cause (Causality): A low yield typically indicates that a significant amount of your compound remains dissolved in the mother liquor after filtration.[2] This can be due to several factors related to solubility and experimental setup.

Solutions & Scientific Rationale:

  • Excessive Solvent Use: This is the most common reason. An ideal crystallization solvent dissolves the compound completely when hot but very poorly when cold.[4] Using too much solvent means that even at low temperatures, a substantial amount of the compound will remain in solution.

    • Protocol: If you have not discarded the mother liquor, try evaporating a portion of the solvent and re-cooling the solution to recover more material. For future experiments, add the hot solvent in small portions until the solid just dissolves.

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium.

    • Protocol: Allow the solution to cool for a longer period (24-48 hours) and at a lower temperature (e.g., in a -20 °C freezer if the solvent allows) before filtration.

  • Premature Filtration: Filtering the solution while it is still warm will result in the loss of product that would have crystallized upon further cooling. Ensure the solution has reached its final, low temperature and that crystal formation has ceased before filtration.

Q3: Crystallization won't start, even after cooling. What should I do to induce it?

Answer:

The Cause (Causality): The failure to crystallize from a clear, cooled solution indicates that the solution is either not supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.

Solutions & Scientific Rationale:

  • Induce Nucleation by Scratching: Vigorously scratching the inside of the flask with a glass rod just below the solvent line can initiate crystallization. The micro-scratches on the glass provide a high-energy surface that acts as a template for crystal nucleation.[5]

  • Seeding: Add a single, tiny crystal of the pure compound to the cooled solution. This "seed" crystal bypasses the initial nucleation energy barrier and provides a perfect template for further crystal growth.[5]

  • Increase Supersaturation: If nucleation techniques fail, the solution is likely not sufficiently supersaturated.

    • Protocol: Gently heat the solution to evaporate a small amount of solvent, then allow it to cool again. Alternatively, if using a solvent/antisolvent system, add a few more drops of the antisolvent.[5]

Q4: The product is a fine powder or tiny needles, not well-defined crystals. How can I improve crystal quality?

Answer:

The Cause (Causality): The formation of powders or very fine needles is a sign of rapid crystallization. When nucleation happens too quickly at many points, it leads to the formation of a large number of small crystals instead of the slow growth of a few large ones.[6]

Solutions & Scientific Rationale:

  • Slow Down the Process: As with preventing oiling out, slowing down the rate of supersaturation is key.

    • Slower Cooling: Use an insulated container (Dewar) to slow the cooling rate dramatically.

    • Vapor Diffusion: This is an excellent method for growing high-quality single crystals. Dissolve your compound in a small amount of a good, less volatile solvent in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile antisolvent. The antisolvent vapor will slowly diffuse into the solution, gradually reducing solubility and promoting slow, ordered crystal growth.[6]

  • Optimize the Solvent: The chosen solvent may be "too good" or "too poor." A solvent in which the compound has moderate solubility at high temperatures often provides the best balance for growing large crystals.

Experimental Protocols & Visual Workflows

Protocol: Systematic Antisolvent Screening
  • Preparation: Place ~10-20 mg of your compound into several small vials.

  • Solvent Addition: To each vial, add a different "good" solvent (e.g., Methanol, Ethanol, THF, Acetone) dropwise until the solid is completely dissolved at room temperature. Note the approximate volume used.

  • Antisolvent Titration: To each clear solution, slowly add a miscible "antisolvent" (e.g., Water, Hexanes, Diethyl Ether) dropwise.

  • Observation: Watch for the point of initial, persistent turbidity (cloudiness). Note the antisolvent and the approximate ratio of solvent to antisolvent.

  • Evaluation: Let the turbid solutions stand. The systems that produce a crystalline solid rather than an amorphous precipitate or oil are promising candidates for scale-up.

Diagram: General Crystallization Troubleshooting

This flowchart provides a logical path for addressing common crystallization failures.

G start Start: Dissolve Compound in Minimal Hot Solvent cool Cool Solution Slowly start->cool check_crystals Crystals Form? cool->check_crystals success Success: Filter, Wash, and Dry Crystals check_crystals->success  Yes oiled_out Problem: Compound Oiled Out check_crystals->oiled_out No, oily liquid formed   no_crystals Problem: No Crystals, Clear Solution check_crystals->no_crystals No, solution is clear   sol_oil1 Re-heat to dissolve. Add more solvent. oiled_out->sol_oil1 sol_oil2 Re-heat to dissolve. Cool even slower (insulate). oiled_out->sol_oil2 sol_oil3 Try a different solvent system. oiled_out->sol_oil3 sol_nocrystal1 Induce Nucleation: Scratch or Seed no_crystals->sol_nocrystal1 sol_nocrystal2 Increase Concentration: Evaporate some solvent no_crystals->sol_nocrystal2 sol_nocrystal3 Add Antisolvent no_crystals->sol_nocrystal3 sol_oil1->cool sol_oil2->cool sol_nocrystal1->check_crystals sol_nocrystal2->cool sol_nocrystal3->cool

Caption: A decision tree for troubleshooting common crystallization outcomes.

Frequently Asked Questions (FAQs)

Q: What is polymorphism and why should I be concerned? A: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[7] These different forms, called polymorphs, can have distinct physical properties, including solubility, melting point, and stability. For a pharmaceutical compound, controlling polymorphism is critical as it can directly impact bioavailability and shelf-life. It is crucial to characterize your final crystalline material to ensure you have the desired, stable polymorph.

Q: How does the trifluoromethyl (CF3) group uniquely affect crystallization? A: The CF3 group is a powerful modulator of physicochemical properties. Its high lipophilicity can enhance solubility in less polar organic solvents, while its strong electron-withdrawing nature can alter the hydrogen bonding capabilities of the nearby nicotinic acid core.[1] This can make solvent selection less intuitive than for a non-fluorinated analog, often requiring broader screening of both polar and non-polar systems.

Q: What are the best methods for growing single crystals for X-ray diffraction? A: For definitive structural analysis, single crystals are required. The best methods are those that promote very slow crystal growth from a dilute solution.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and leave the container loosely covered to allow the solvent to evaporate over several days or weeks.

  • Vapor Diffusion: As described earlier, this is a highly controlled and effective method.[6]

  • Solvent Layering: Carefully layer a less dense antisolvent on top of a denser solution of your compound. Crystals will slowly form at the interface where the solvents mix.[6]

References
  • Hu, Y., Chen, J., & Zhang, J. (2019). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC - PubMed Central. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Acme Synthetic Chemicals. (2024). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. [Link]

  • Coates, D., & Gray, G. W. (1976). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Ferreira, A. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. [Link]

  • EPFL. (n.d.). Guide for crystallization. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. [Link]

  • D'Amico, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: Purification of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-[4-(trifluoromethyl)piperidino]nicotinic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Purification Challenge

6-[4-(Trifluoromethyl)piperidino]nicotinic acid is a molecule of interest in medicinal chemistry, combining the features of a nicotinic acid scaffold with a trifluoromethyl-substituted piperidine moiety. The purification of this compound can be complex due to its amphoteric nature—possessing both a basic piperidine nitrogen and an acidic carboxylic acid—and the potential for a variety of impurities to form during its synthesis.

The most common synthetic route involves the nucleophilic aromatic substitution of a 6-halonicotinic acid (typically 6-chloronicotinic acid) with 4-(trifluoromethyl)piperidine. Understanding the potential side reactions and the physicochemical properties of the product and impurities is paramount for developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: My final product is an off-white or yellowish solid. What is the likely cause and how can I decolorize it?

A: Discoloration is a common issue and can arise from several sources:

  • Residual Starting Materials: Unreacted 6-chloronicotinic acid or its degradation products can impart color.

  • Oxidation: The piperidine ring can be susceptible to oxidation, leading to colored impurities.[1]

  • Side-Reaction Products: Minor byproducts from the nucleophilic aromatic substitution reaction can be colored.

Troubleshooting:

  • Charcoal Treatment: Activated carbon is an effective decolorizing agent for many organic compounds, including nicotinic acid derivatives. A protocol for charcoal treatment during recrystallization is provided in the "Experimental Protocols" section.

  • Recrystallization: A carefully chosen solvent system for recrystallization can selectively precipitate the desired compound, leaving colored impurities in the mother liquor.

  • Chromatography: If discoloration persists, column chromatography may be necessary.

Q2: I am having difficulty removing the unreacted 6-chloronicotinic acid starting material. What is the best approach?

A: The key to separating 6-[4-(trifluoromethyl)piperidino]nicotinic acid from 6-chloronicotinic acid lies in the difference in their basicity. The piperidine nitrogen in your product is significantly more basic than the pyridine nitrogen. This difference can be exploited through pH-controlled extractions.

Troubleshooting:

  • Acidic Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The more basic product will be protonated and move to the aqueous layer, while the less basic 6-chloronicotinic acid will remain in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q3: My NMR spectrum shows impurities that I cannot identify. What are the most likely side-products from the synthesis?

A: The primary reaction is a nucleophilic aromatic substitution. Potential side-products and impurities include:

  • Unreacted Starting Materials: 6-chloronicotinic acid and 4-(trifluoromethyl)piperidine.

  • Hydrolysis Product: 6-hydroxynicotinic acid can form if water is present in the reaction mixture, especially at elevated temperatures.[2]

  • Bis-addition Product: Although sterically hindered, it is possible for a second molecule of the piperidine to react, though this is generally a minor impurity.

  • Ring-Opened Products: Under harsh basic conditions, the pyridine ring can be susceptible to cleavage, though this is less common.

Q4: I am concerned about the stability of the trifluoromethyl group during purification. Can it be hydrolyzed?

A: The trifluoromethyl group is generally stable under most purification conditions. However, it can be susceptible to hydrolysis to a carboxylic acid under very strong acidic conditions and high temperatures. It is advisable to avoid prolonged exposure to concentrated strong acids, especially at elevated temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Product loss during extractions due to incorrect pH. - Co-precipitation of impurities during recrystallization. - Incomplete precipitation during recrystallization.- Carefully monitor the pH during extractions using a calibrated pH meter. - Optimize the recrystallization solvent system. - Cool the recrystallization mixture slowly and for a sufficient amount of time.
Oily Product Instead of Solid - Presence of residual solvent. - Impurities depressing the melting point.- Dry the product under high vacuum for an extended period. - Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. - Purify by column chromatography.
Broad Melting Point - Presence of impurities.- Recrystallize the product until a sharp melting point is obtained. - Analyze purity by HPLC or LC-MS.
Inconsistent HPLC Results - Poor peak shape due to interaction with the stationary phase. - Co-elution of impurities.- Use a mixed-mode HPLC column (e.g., reversed-phase/cation-exchange). - Adjust the mobile phase pH and buffer concentration to optimize separation.

Physicochemical Properties for Purification Strategy

A successful purification strategy relies on understanding the key physicochemical properties of the target molecule and its likely impurities.

Compound Structure pKa (Predicted/Experimental) Solubility Key Purification Handle
6-[4-(Trifluoromethyl)piperidino]nicotinic acid Carboxylic Acid: ~4-5 Piperidine Nitrogen: ~9-10Soluble in organic solvents and aqueous solutions at appropriate pH.Amphoteric nature allows for pH-based extractions.
6-Chloronicotinic acid Carboxylic Acid: ~3.5Soluble in organic solvents and basic aqueous solutions.Weaker base than the product.
4-(Trifluoromethyl)piperidine Conjugate Acid: ~9.62Soluble in organic solvents and acidic aqueous solutions.Basic, can be removed with an acidic wash.
6-Hydroxynicotinic acid Carboxylic Acid: ~4 Phenolic Hydroxyl: ~10-11Soluble in aqueous solutions.Higher polarity than the product.

pKa values are estimates based on related compounds and computational predictions.

Experimental Protocols

pH-Based Extraction for Removal of Unreacted Starting Materials

This protocol is designed to separate the amphoteric product from less basic and acidic impurities.

workflow start Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate start->dissolve wash_base Wash with sat. NaHCO3 (aq) (Removes 6-chloronicotinic acid) dissolve->wash_base separate1 Separate Layers wash_base->separate1 organic1 Organic Layer (Contains Product & 4-(CF3)piperidine) separate1->organic1 aqueous1 Aqueous Layer (Contains sodium 6-chloronicotinate) separate1->aqueous1 wash_acid Wash with 1 M HCl (aq) (Protonates product & 4-(CF3)piperidine) organic1->wash_acid separate2 Separate Layers wash_acid->separate2 organic2 Organic Layer (Discard) separate2->organic2 aqueous2 Aqueous Layer (Contains protonated product & 4-(CF3)piperidine) separate2->aqueous2 basify Adjust pH to ~7 with 2 M NaOH aqueous2->basify extract Extract with Ethyl Acetate basify->extract separate3 Separate Layers extract->separate3 organic3 Organic Layer (Contains purified product) separate3->organic3 aqueous3 Aqueous Layer (Discard) separate3->aqueous3 dry Dry over Na2SO4, filter, concentrate organic3->dry end Purified Product dry->end

Figure 1: pH-based extraction workflow.

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted 6-chloronicotinic acid.

  • Separate the layers and wash the organic layer with a 1 M aqueous HCl solution. This will protonate the basic piperidine nitrogen of the product and any unreacted 4-(trifluoromethyl)piperidine, transferring them to the aqueous layer.

  • Separate the layers and carefully neutralize the aqueous layer to a pH of approximately 7 with a 2 M NaOH solution. The product should precipitate out or can be extracted.

  • Extract the neutralized aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Recrystallization Protocol

Solvent Screening:

A good recrystallization solvent should dissolve the compound when hot but not when cold. For 6-[4-(trifluoromethyl)piperidino]nicotinic acid, consider the following solvents and mixtures:

  • Ethanol/Water

  • Isopropanol/Water

  • Acetonitrile

  • Ethyl Acetate/Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • If discoloration is an issue, add a small amount of activated charcoal (approximately 1-2% by weight) and heat at reflux for 10-15 minutes.

  • Hot filter the solution through a pad of celite to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of the final product.

Recommended HPLC Conditions:

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 262 nm
Injection Volume 10 µL

Note: Method development and optimization may be required for specific impurity profiles.

References

  • Bordoloi, R., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Indo American Journal of Pharmaceutical Sciences, 4(9), 3236-3241. [Link]

  • LCTech GmbH. NIACIN (VITAMIN B3) HPLC Analysis via Photochemical Post-Column Derivatization. [Link]

  • PubChem. Nicotinic Acid. [Link]

Sources

reducing side effects of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid in vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Preclinical In Vivo Researchers

Welcome to the technical support guide for in vivo studies involving 6-[4-(Trluoromethyl)piperidino]nicotinic acid. As a potent agonist of the G protein-coupled receptor 109A (GPR109A, also known as HCA2), this compound shares a mechanism of action with nicotinic acid (niacin).[1][2] Consequently, it is anticipated to exhibit a similar profile of class-related side effects. This guide is designed to provide you, the researcher, with a comprehensive understanding of these potential side effects and to offer proactive troubleshooting strategies and detailed protocols to mitigate them, ensuring the integrity of your experiments and the welfare of your animal subjects.

The primary goal is not just to list problems but to explain the underlying pharmacology, empowering you to make informed decisions and design robust, self-validating experimental plans.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when beginning in vivo work with novel GPR109A agonists.

Q1: What is the primary and most immediate side effect I should expect with this compound?

A: The most common and acute side effect is a strong cutaneous vasodilation, commonly known as "flushing".[3][4] In animal models, this manifests as a reddening of the skin, particularly in sparsely-furred areas like the ears and paws, accompanied by a rise in skin temperature. This effect is dose-dependent and typically occurs within 30 minutes of administration.[3]

Q2: What is the biological mechanism behind the flushing response?

A: The flushing is not a direct effect on blood vessels. It is mediated by the activation of GPR109A receptors on specific immune cells in the skin, namely Langerhans cells and keratinocytes.[3] This activation triggers the synthesis and release of prostaglandin D2 (PGD2).[5] PGD2 then acts on the DP1 receptor on smooth muscle cells of dermal arterioles, causing vasodilation and the characteristic flush.[5][6]

Q3: Can the flushing effect be prevented or reduced?

A: Yes. Since the flushing is prostaglandin-mediated, pre-treatment with a non-steroidal anti-inflammatory drug (NSAID) that inhibits the cyclooxygenase (COX) enzymes, such as aspirin or ibuprofen, is highly effective.[6][7] Aspirin, administered approximately 30-60 minutes before the GPR109A agonist, can significantly reduce the incidence and severity of the flush.[4][8] Additionally, a careful dose-escalation strategy allows for the development of tolerance, which also diminishes the flushing response over time.[9]

Q4: Are there other significant side effects to monitor for in longer-term studies?

A: Yes. With high-dose, long-term administration, two other potential side effects warrant careful monitoring:

  • Hepatotoxicity: High doses of nicotinic acid have been associated with elevations in liver transaminases (ALT, AST), indicating potential liver stress or injury.[2][3] The mechanism is thought to be related to the metabolic pathway of the nicotinic acid moiety.[3]

  • Gastrointestinal Distress: Symptoms like nausea and abdominal discomfort can occur.[10][11] In animal models, this may manifest as reduced food intake or signs of discomfort.

  • Glucose Intolerance: High-dose niacin has been shown to elevate fasting blood glucose levels and may increase the risk of developing insulin resistance.[2]

Q5: How does the GPR109A receptor's natural function relate to these effects?

A: GPR109A is a metabolic sensor. Its endogenous ligand is β-hydroxybutyrate (BHB), a ketone body produced during fasting.[12] Activation of GPR109A in adipocytes inhibits lipolysis (the breakdown of fat), which is the primary mechanism for the therapeutic lipid-lowering effects of niacin and its derivatives.[1][13] The receptor is also expressed in various immune cells, which explains its role in mediating both the flushing side effect and potential anti-inflammatory effects.[12][14]

Troubleshooting Guides

This section provides a structured approach to address specific problems you may encounter during your experiments.

Problem EncounteredProbable Cause & Mechanistic ExplanationRecommended Solution & Experimental Steps
Severe or Persistent Flushing Despite Aspirin Pre-treatment 1. Insufficient Aspirin Dose or Timing: The dose of aspirin may be too low for the species/strain, or the pre-treatment window is not optimal. 2. High Initial Agonist Dose: The starting dose of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid is too high, overwhelming the COX inhibition. 3. Rapid Absorption: The vehicle used for administration may be causing a very rapid Cmax, leading to a more intense PGD2 release.1. Optimize Aspirin Protocol: Increase the aspirin dose in a stepwise manner. Test different pre-treatment intervals (e.g., 30, 60, 90 minutes) to find the optimal window for your model. 2. Implement Dose Escalation: Halt the experiment and re-start with a new cohort of animals using a dose escalation protocol (See Protocol 2 below). Start at 25% of the target dose and increase gradually over several days. 3. Modify Formulation: Consider formulating the compound in a vehicle that allows for slower absorption, such as methylcellulose or a food-based matrix, to blunt the peak plasma concentration.
Elevated Liver Enzymes (ALT/AST) in Chronic Dosing Studies 1. Direct Hepatotoxicity: Similar to sustained-release niacin, high sustained concentrations of the compound or its metabolites may be causing direct liver injury.[2] The metabolic fate of the trifluoromethyl-piperidino moiety is a key variable. 2. Species-Specific Metabolism: The metabolic pathway in your chosen animal model may generate a higher concentration of a hepatotoxic metabolite compared to other species.1. Reduce Dose or Switch Formulation: Immediately lower the dose. If using a sustained-release formulation, consider switching to an immediate-release profile administered more frequently at a lower dose to avoid constant high-level exposure.[2] 2. Monitor Liver Function Routinely: Implement routine blood sampling (e.g., weekly) to monitor ALT and AST levels. See Protocol 3 for a monitoring workflow. 3. Conduct Histopathology: At the study endpoint, perform a thorough histopathological examination of the liver to assess for any signs of injury, steatosis, or inflammation.
Reduced Food Intake, Weight Loss, or Signs of GI Distress 1. Gastric Irritation: The compound may be causing direct irritation to the gastric mucosa. 2. Systemic Nausea: Activation of GPR109A in the central nervous system or other tissues could be inducing nausea.1. Administer with Food: Switch from gavage on an empty stomach to administration with a small, palatable snack or incorporating the compound directly into the food chow.[7][9] 2. Dose Fractionation: Split the total daily dose into two or three smaller administrations to reduce the impact of any single dose. 3. Use a Positive Control: Include a cohort treated with a known GI irritant at a low dose to ensure your observational scoring for distress is properly calibrated.

Visualizations and Key Pathways

Mechanism of GPR109A Agonist-Induced Flushing

This diagram illustrates the key cellular and molecular events leading to the flushing side effect and highlights the intervention point for NSAIDs.

Flushing_Pathway cluster_skin Dermal Layer cluster_prostaglandin Prostaglandin Synthesis cluster_vessel Dermal Arteriole Agonist 6-[4-(CF3)piperidino] nicotinic acid Langerhans Langerhans Cell / Keratinocyte Agonist->Langerhans Binds to GPR109A GPR109A Receptor AA Arachidonic Acid Langerhans->AA Releases COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 DP1 DP1 Receptor PGD2->DP1 Activates Vasodilation Vasodilation (Flushing) DP1->Vasodilation Aspirin Aspirin / NSAIDs Aspirin->COX Inhibits Troubleshooting_Workflow Start Adverse Event Observed (e.g., weight loss, lethargy) CheckDose Is the dose correct? Start->CheckDose CheckHealth Assess animal health status (hydration, temperature) CheckDose->CheckHealth Yes Consult Consult with senior scientist and review literature CheckDose->Consult No, calculation error IsSevere Is the event severe or life-threatening? CheckHealth->IsSevere Isolate Temporarily isolate animal for observation Euthanize Consult with veterinarian; Consider humane endpoint IsSevere->Euthanize Yes PauseDosing Pause dosing for 24-48h and provide supportive care IsSevere->PauseDosing No ReduceDose Reduce dose by 50% for the entire group Resume Resume with modified protocol (e.g., lower dose, different vehicle) ReduceDose->Resume PauseDosing->Isolate PauseDosing->ReduceDose

Caption: A decision-making workflow for managing unexpected adverse events in vivo.

Experimental Protocols

These protocols provide detailed, actionable steps for mitigating common side effects.

Protocol 1: Prophylactic Aspirin Co-administration to Mitigate Flushing in Rodents
  • Objective: To prevent the acute flushing response caused by 6-[4-(Trifluoromethyl)piperidino]nicotinic acid.

  • Materials:

    • Aspirin (Acetylsalicylic acid)

    • Vehicle for aspirin (e.g., 0.5% carboxymethylcellulose)

    • 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

    • Appropriate vehicle for the test compound

    • Oral gavage needles

    • Animal scale

  • Procedure:

    • Prepare a fresh solution/suspension of aspirin in its vehicle at a concentration calculated to deliver a dose of 10-20 mg/kg.

    • Weigh each animal to ensure accurate dosing.

    • Administer the aspirin solution/suspension via oral gavage.

    • Wait for a pre-treatment interval of 30-60 minutes. A 30-minute interval is a common starting point. [6][8] 5. Following the interval, administer the 6-[4-(Trifluoromethyl)piperidino]nicotinic acid compound at the desired experimental dose.

    • Observe the animals for signs of flushing (ear reddening) for the next 1-2 hours.

    • Control Groups: It is critical to include a group receiving vehicle + test compound (to confirm flushing) and a group receiving aspirin + vehicle (to control for aspirin effects).

Protocol 2: Dose Escalation Regimen to Induce Tolerance
  • Objective: To gradually acclimate animals to the test compound, thereby reducing the severity of acute side effects like flushing and improving overall tolerability.

  • Procedure:

    • Determine the final target dose for your experiment (e.g., 100 mg/kg).

    • Day 1-2: Administer 25% of the target dose (e.g., 25 mg/kg).

    • Day 3-4: Increase the dose to 50% of the target dose (e.g., 50 mg/kg).

    • Day 5-6: Increase the dose to 75% of the target dose (e.g., 75 mg/kg).

    • Day 7 onwards: Administer the 100% target dose for the remainder of the study.

    • Monitoring: Throughout the escalation period, monitor animals daily for body weight, food consumption, and any clinical signs of distress. If significant intolerance is observed (>10% body weight loss), pause the escalation and hold at the last tolerated dose for an additional 2 days before proceeding. This method helps the animal's system adapt, a phenomenon known as tachyphylaxis. [6]

Protocol 3: Monitoring for Potential Hepatotoxicity in Chronic Studies
  • Objective: To prospectively monitor for signs of liver injury during long-term (>4 weeks) administration of the test compound.

  • Materials:

    • Blood collection supplies (e.g., retro-orbital capillary tubes, Microtainer tubes with anticoagulant)

    • Centrifuge

    • Access to a clinical chemistry analyzer for ALT/AST measurement.

  • Procedure:

    • Baseline: Before the first dose, collect a small blood sample (~50-100 µL) from all animals to establish baseline ALT and AST levels.

    • Interim Sampling: Collect blood samples at regular intervals throughout the study. For a 12-week study, sampling at Week 4 and Week 8 is recommended.

    • Sample Processing: Process the blood to separate plasma or serum according to your analyzer's requirements.

    • Analysis: Analyze samples for ALT and AST concentrations.

    • Data Evaluation: Compare the on-treatment values to the baseline values for each animal. A significant increase (e.g., >3x the upper limit of normal or baseline) is a potential indicator of hepatotoxicity and warrants further investigation, which may include dose reduction or consultation with a veterinarian. [2] 6. Terminal Analysis: At the end of the study, collect a final blood sample and harvest the liver for histopathological analysis.

References

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • Carlson, L. A. (2005). Niacin: the story of an amazing drug. Journal of internal medicine, 258(2), 94–114. [Link]

  • Ahmed, K., Tunis, E., & Taggart, A. K. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in pharmacological sciences, 30(11), 557–562. [Link]

  • Guyton, J. R., & Bays, H. E. (2007). Safety of niacin. The American journal of cardiology, 99(6A), 22C–31C. [Link]

  • WebMD. (n.d.). Niacin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • Morrow, J. D., Parsons, W. G., 3rd, & Roberts, L. J., 2nd. (1989). Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid. Prostaglandins, 38(2), 263–274. [Link]

  • Jacobson, T. A. (2010). A "hot" topic in dyslipidemia management--"how to beat a flush": optimizing niacin tolerability to promote long-term treatment adherence and coronary disease prevention. Mayo Clinic proceedings, 85(4), 365–379. [Link]

  • Drugs.com. (2024, March 1). Niacin: Drug Uses, Dosage & Side Effects. Drugs.com. [Link]

  • Maciejewski-Lenoir, D., Richman, J. G., Hakak, Y., Gaidarov, I., Behan, D. P., & Connolly, D. T. (2006). Niacin-induced flushing: mechanism and management. Expert opinion on pharmacotherapy, 7(13), 1775–1787. [Link]

  • King, P. D., & Jacobson, T. A. (2008). Niacin extended-release/lovastatin: a new fixed-dose combination for the treatment of mixed dyslipidemia. The American journal of cardiology, 101(8A), 44B–54B. [Link]

  • National Center for Biotechnology Information. (n.d.). Niacin Toxicity. In StatPearls. [Link]

  • Dr. Oracle. (2025, September 20). How to manage Niacin-induced flushing?. Dr. Oracle. [Link]

  • National Center for Biotechnology Information. (n.d.). GPR109A and Vascular Inflammation. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). The mechanism and mitigation of niacin-induced flushing. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). GPR109A activation and aging liver. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. [Link]

  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • PubMed. (2025, September 25). The adverse effects of oral niacin/nicotinamide - an overview of reviews. PubMed. [Link]

  • PubMed. (n.d.). A "hot" topic in dyslipidemia management--"how to beat a flush": optimizing niacin tolerability to promote long-term treatment adherence and coronary disease prevention. PubMed. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]

  • Wikipedia. (n.d.). Prostaglandin D2. Wikipedia. [Link]

  • PubMed. (n.d.). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. PubMed. [Link]

  • PubMed. (n.d.). PGD Synthase and PGD2 in Immune Resposne. PubMed Central. [Link]

  • MDPI. (n.d.). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Niacin. In StatPearls. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2025, August 9). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Society for Clinical Pharmacology & Therapeutics. [Link]

  • PubMed. (n.d.). Clinical pharmacology and pharmacokinetics of nicotinic acid. PubMed. [Link]

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Technical Support Center: Quantification of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your analytical methods. The information herein is synthesized from established analytical principles for structurally related compounds to provide a robust framework for your method development and validation.

I. Overview of Analytical Approach: Reversed-Phase LC-MS/MS

The quantification of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid is optimally achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the necessary selectivity and sensitivity for accurate measurement in complex matrices such as plasma, urine, and tissue homogenates. A reversed-phase chromatographic method coupled with electrospray ionization (ESI) in positive mode is the recommended starting point.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid to consider for method development?

A1: Understanding the molecule's properties is crucial. 6-[4-(Trifluoromethyl)piperidino]nicotinic acid is a heterocyclic molecule containing a carboxylic acid and a trifluoromethyl group.[1][2] It is a white powder with a melting point of 193-197°C.[2] The piperidine moiety imparts a basic character, while the carboxylic acid provides an acidic handle. The trifluoromethyl group enhances lipophilicity and can influence chromatographic retention and ionization.

Q2: What is a good starting point for LC-MS/MS method parameters?

A2: Based on methods for similar nicotinic acid derivatives[3][4], a reversed-phase separation on a C18 column is a suitable initial approach. The addition of a small percentage of formic acid to the mobile phase will aid in protonation of the analyte, leading to better peak shape and enhanced signal in positive ion mode ESI.

Here is a recommended starting point for your method:

Parameter Recommendation Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 5 minutesA generic gradient to elute a wide range of compounds.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical injection volume to avoid column overload.
Ionization Mode ESI PositiveThe piperidine nitrogen is readily protonated.
MRM Transitions To be determined by infusionPrecursor ion will be [M+H]+. Product ions will result from fragmentation of the parent molecule.

Q3: How should I prepare my samples, particularly from a biological matrix like plasma?

A3: For plasma samples, a simple and effective method is protein precipitation.[5] This involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate the proteins.

Experimental Protocol: Plasma Protein Precipitation

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography Issues

Q4: My peak shape is poor (fronting or tailing). What could be the cause and how do I fix it?

A4: Poor peak shape is a common issue in liquid chromatography.

  • Tailing peaks are often caused by secondary interactions between the basic piperidine nitrogen and residual acidic silanols on the silica-based column packing.

    • Solution 1: Increase Mobile Phase Acidity: Lowering the pH of the mobile phase by increasing the formic acid concentration (e.g., to 0.2%) can help to fully protonate the piperidine nitrogen, reducing its interaction with the stationary phase.

    • Solution 2: Use a Different Column: Consider a column with a different stationary phase chemistry, such as a C18 column with end-capping or a hybrid particle column, which has fewer free silanol groups.

  • Fronting peaks can be an indication of column overload.

    • Solution: Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. You can either reduce the injection volume or dilute your sample.

Q5: My retention time is shifting between injections. What should I check?

A5: Retention time shifts can compromise the reliability of your data.[6]

  • Check for System Leaks: Inspect all fittings and connections for any signs of leakage.

  • Ensure Mobile Phase Consistency: Prepare fresh mobile phase daily and ensure it is adequately degassed to prevent bubble formation in the pump.[7]

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.

  • Temperature Fluctuations: Verify that the column oven is maintaining a stable temperature.

Mass Spectrometry Issues

Q6: I am experiencing a low signal or no signal for my analyte. What are the potential causes?

A6: A weak or absent signal can be frustrating. Here's a systematic approach to troubleshooting:

Caption: Troubleshooting workflow for low or no MS signal.

  • Direct Infusion: The first step is to bypass the LC system and infuse a standard solution of your analyte directly into the mass spectrometer. This will help you determine if the issue is with the LC or the MS.

  • MS Troubleshooting: If you still have a low signal with direct infusion, the problem lies within the mass spectrometer.

    • Clean the Ion Source: The ESI source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source.[6]

    • Check Gas and Voltage Settings: Ensure that the nebulizing gas, drying gas, and capillary voltage are set to appropriate values.

    • Verify MS Tune: Perform a system tune and calibration to ensure the mass spectrometer is functioning correctly.[8]

  • LC Troubleshooting: If the signal is good with direct infusion, the issue is with the liquid chromatography system.

    • Check for Clogs: A clog in the tubing, injector, or column can prevent the analyte from reaching the mass spectrometer.

    • Verify Mobile Phase Composition: Ensure that the correct mobile phases are being delivered by the pump.

Q7: I am observing significant matrix effects (ion suppression or enhancement). How can I mitigate this?

A7: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[9][10] This can lead to inaccurate quantification.

  • Improve Sample Preparation: A more rigorous sample clean-up can remove many of the interfering compounds.

    • Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample extract than protein precipitation.[5] For 6-[4-(Trifluoromethyl)piperidino]nicotinic acid, a mixed-mode cation exchange SPE sorbent could be effective, retaining the basic piperidine and allowing for washing away of neutral and acidic interferences.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

  • Condition: Wash the SPE cartridge with methanol followed by water.

  • Equilibrate: Equilibrate the cartridge with a low pH buffer (e.g., 2% formic acid in water).

  • Load: Load the pre-treated plasma sample (diluted with the equilibration buffer).

  • Wash: Wash with the equilibration buffer to remove unbound interferences, followed by a wash with a weak organic solvent (e.g., methanol) to remove more hydrophobic interferences.

  • Elute: Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the initial mobile phase.

start Pre-treated Plasma Sample condition 1. Condition Cartridge (Methanol, Water) equilibrate 2. Equilibrate Cartridge (Low pH Buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash1 4. Wash 1 (Low pH Buffer) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute Analyte (Basic Organic Solvent) wash2->elute evap_recon 7. Evaporate & Reconstitute elute->evap_recon

Caption: Workflow for Solid-Phase Extraction (SPE).

  • Modify Chromatography: Adjusting the chromatographic method to separate the analyte from the interfering matrix components can also reduce matrix effects.

    • Change Gradient: A shallower gradient can improve the resolution between the analyte and co-eluting interferences.

    • Use a Different Column: A column with a different selectivity may be able to resolve the analyte from the matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.

IV. References

  • Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. MDPI. Available from: [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Available from: [Link]

  • HPLC and LC/MS/MS operation condition | Download Table. ResearchGate. Available from: [Link]

  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. Available from: [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Available from: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital. Available from: [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. Available from: [Link]

  • Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. Available from: [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents | Journal of the American Chemical Society. ACS Publications. Available from: [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Determination of Nicotinic Acid Modifications in the Microbiological Method. Industrial & Engineering Chemistry Analytical Edition. Available from: [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available from: [Link]

  • EP2784055A1 - Fluoroform synthesis and uses thereof in the preparation of trifluoromethylated compounds. Google Patents. Available from:

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. Available from: [Link]

  • Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. MDPI. Available from: [Link]

  • Troubleshooting LC-MS | LCGC International. LCGC International. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Technology Networks. Available from: [Link]

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Validation & Comparative

A Comparative Guide to GPR109A Agonists: Evaluating 6-Substituted Nicotinic Acid Derivatives in the Context of Biased Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For decades, nicotinic acid (niacin), a humble B-vitamin, has been a cornerstone therapy for dyslipidemia. Its remarkable ability to lower LDL and triglycerides while being the most potent agent for raising HDL cholesterol has made it a valuable tool in managing cardiovascular disease.[1][2] The discovery of its target, the G-protein coupled receptor GPR109A (also known as HCA2), unlocked a deeper understanding of its mechanism and simultaneously revealed the molecular basis for its most challenging side effect: a profound and often intolerable cutaneous flushing.[1][3]

This guide provides a comparative analysis of nicotinic acid derivatives, with a particular focus on the rationale and potential of 6-substituted analogs, a chemical space exemplified by the titular, albeit novel, compound 6-[4-(trifluoromethyl)piperidino]nicotinic acid. We will delve into the nuanced pharmacology of GPR109A, exploring the concept of biased agonism as the leading strategy to develop non-flushing therapeutics. This analysis is supported by a synthesis of publicly available experimental data and detailed protocols for key in vitro assays.

The GPR109A Receptor: A Duality of Therapeutic Benefit and Adverse Effects

GPR109A is primarily expressed in adipocytes and immune cells.[3] Its activation by niacin initiates a dual signaling cascade with divergent physiological outcomes.

  • The Therapeutic Pathway (Gαi-mediated): In adipocytes, GPR109A couples to inhibitory G-proteins (Gαi), which suppress the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, subsequently inhibiting hormone-sensitive lipase and reducing the release of free fatty acids (FFAs) from adipose tissue. The reduced flux of FFAs to the liver is believed to be a primary mechanism for the subsequent decrease in hepatic triglyceride and VLDL synthesis.[3]

  • The Flushing Pathway (β-arrestin-mediated): In epidermal Langerhans cells and keratinocytes, GPR109A activation leads to the recruitment of β-arrestin proteins.[1] This β-arrestin signaling pathway, independent of G-protein coupling, activates phospholipase A2, leading to the release of arachidonic acid and the subsequent synthesis of prostaglandins, particularly Prostaglandin D2 (PGD2).[4] PGD2 is a potent vasodilator, and its release in the skin is the direct cause of the characteristic flushing and itching that limits patient compliance with niacin therapy.[1]

This mechanistic bifurcation presents a clear therapeutic hypothesis: a GPR109A agonist that selectively activates the Gαi pathway while avoiding β-arrestin recruitment could retain the beneficial lipid-modifying effects of niacin without causing flushing. Such a compound is termed a "biased agonist."

GPR109A_Signaling cluster_membrane Cell Membrane cluster_therapeutic Therapeutic Pathway (Adipocyte) cluster_flushing Flushing Pathway (Langerhans Cell) GPR109A GPR109A Receptor Gai Gαi GPR109A->Gai G-protein coupling B_Arrestin β-Arrestin GPR109A->B_Arrestin β-arrestin recruitment Agonist Nicotinic Acid Derivative Agonist->GPR109A AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (↓ FFAs) cAMP->Lipolysis Lipid_Benefit Lipid-Lowering Effects Lipolysis->Lipid_Benefit PLA2 Phospholipase A2 B_Arrestin->PLA2 activates PGD2 ↑ Prostaglandin D2 PLA2->PGD2 Vasodilation Vasodilation (Flushing) PGD2->Vasodilation

Caption: Dual signaling pathways of the GPR109A receptor.

Comparative Analysis of GPR109A Agonists

The ideal GPR109A agonist would exhibit high potency for Gαi signaling (low EC50 in a cAMP assay) and low potency for β-arrestin recruitment (high EC50 in a recruitment assay), resulting in a significant "bias factor." While specific data for 6-[4-(trifluoromethyl)piperidino]nicotinic acid is not publicly available, we can analyze existing derivatives to understand the structure-activity relationships (SAR) that govern potency and bias.

The core nicotinic acid scaffold is essential for activity, with the carboxylic acid moiety forming a key interaction with arginine residues (e.g., Arg111) in the receptor's binding pocket.[3] Modifications have been explored at various positions on the pyridine ring to improve potency and pharmacokinetic properties.

Substitution at the 6-position of the pyridine ring, as in the titular compound, is a rational strategy. This position projects towards the extracellular space and can be modified to introduce bulkier groups that may differentially modulate the conformational changes required for G-protein versus β-arrestin coupling. The trifluoromethyl group is a common bioisostere used in medicinal chemistry to enhance metabolic stability and binding affinity through favorable electronic interactions. The piperidine ring provides a bulky, flexible substituent. The hypothesis for such a compound would be that this large substituent could sterically hinder the conformational changes necessary for β-arrestin binding more than those required for Gαi activation.

Below is a comparison of known GPR109A agonists.

CompoundChemical ClassGαi Potency (cAMP EC50)β-arrestin Potency (EC50)BiasKey Characteristics
Nicotinic Acid Pyridine-3-carboxylic acid~300 nM[5]Potent recruitment[1]BalancedGold standard; effective but causes significant flushing. Short half-life (20-45 min).[6]
Acipimox Pyrazine-2-carboxylic acidPotent agonist[7]Potent recruitmentBalancedNiacin analog with a longer half-life (~1.15-2 hours).[7][8] Still causes flushing, though potentially less than immediate-release niacin.
β-Hydroxybutyrate Endogenous Ketone Body~700 µM[9]WeakGαi-biasedEndogenous ligand, suggesting a physiological bias towards the anti-lipolytic pathway. Low potency requires high concentrations.[9]
MK-0354 Non-disclosedPartial AgonistVery Weak / No Recruitment[1]Gαi-biasedA key proof-of-concept for a non-flushing agonist. Showed FFA reduction but failed to demonstrate significant lipid-lowering effects in Phase II trials.[1]
Hypothetical 6-Substituted NA Pyridine-3-carboxylic acidTo be determinedTo be determinedTo be determinedDesigned to enhance potency and introduce Gαi-bias via steric hindrance at the 6-position. The trifluoromethylpiperidino moiety aims to improve metabolic stability and receptor interaction.

Note: EC50 values can vary between assay systems. The data presented is a representative summary from the literature.

The failure of early non-flushing agonists like MK-0354 to replicate niacin's full lipid-modifying profile has led to the hypothesis that GPR109A-independent mechanisms or a certain threshold of GPR109A activation is required for the full therapeutic effect.[1] This underscores the complexity of developing a successful second-generation agonist.

Experimental Protocols for Agonist Characterization

Evaluating the potency and bias of novel nicotinic acid derivatives requires robust and quantitative in vitro assays. The two primary assays are the measurement of Gαi-mediated cAMP inhibition and the direct quantification of β-arrestin recruitment.

Experimental_Workflow cluster_cAMP Gαi Activity Assay cluster_Arrestin β-Arrestin Recruitment Assay Compound Test Compound (e.g., 6-substituted NA) Forskolin Forskolin Stimulation Compound->Forskolin Recruitment_Assay BRET or EFC Assay Compound->Recruitment_Assay Cell_Line Stable Cell Line (e.g., HEK293 expressing hGPR109A) Cell_Line->Forskolin Transfection Transfect with β-arrestin fusion protein Cell_Line->Transfection HTRF_Assay cAMP HTRF Assay Forskolin->HTRF_Assay EC50_Gi Calculate EC50 (Gαi Potency) HTRF_Assay->EC50_Gi Transfection->Recruitment_Assay EC50_Arrestin Calculate EC50 (β-arrestin Potency) Recruitment_Assay->EC50_Arrestin

Sources

A Researcher's Guide to Assessing the Specificity of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this process is the comprehensive assessment of a compound's specificity. This guide provides an in-depth technical framework for evaluating the specificity of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid, a novel nicotinic acid derivative. By synthesizing established pharmacological principles with detailed, actionable experimental protocols, this document serves as a roadmap for elucidating the on-target potency and off-target liability of this compound.

Introduction: The Significance of Specificity for Nicotinic Acid Analogs

Nicotinic acid (niacin) is a well-established therapeutic agent, primarily recognized for its beneficial effects on lipid profiles. Its pharmacological activity is largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[1][2] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade in adipocytes is responsible for the anti-lipolytic effects of niacin.[4]

The therapeutic potential of GPR109A agonists extends beyond lipid modification to encompass anti-inflammatory and neuroprotective roles.[5][6] However, the clinical utility of niacin is often hampered by off-target effects, most notably a cutaneous flushing response.[2] Therefore, the development of novel GPR109A agonists with improved specificity is a key objective in modern drug discovery. 6-[4-(Trifluoromethyl)piperidino]nicotinic acid represents one such endeavor. A thorough assessment of its specificity is paramount to determining its potential as a superior therapeutic agent.

This guide will delineate a comprehensive strategy to characterize the interaction of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid with its intended target, GPR109A, and to rigorously evaluate its activity at a panel of rationally selected off-targets.

The Experimental Blueprint: A Multi-tiered Approach to Specificity Profiling

A robust assessment of specificity requires a multi-faceted approach, progressing from initial target engagement and potency determination to broad off-target screening and functional validation. The following experimental workflow is designed to provide a comprehensive and self-validating characterization of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid.

experimental_workflow cluster_0 Tier 1: On-Target Characterization cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Cellular & Functional Validation T1_A Radioligand Binding Assay (GPR109A) T1_B cAMP Accumulation Assay (GPR109A) T1_A->T1_B Confirms functional activity T1_C β-Arrestin Recruitment Assay (GPR109A) T1_B->T1_C Investigates biased agonism T2_A Counter-screen at GPR109B T1_C->T2_A Proceed if potent & efficacious T2_B Broad GPCR Panel Screen T2_A->T2_B Initial selectivity check T3_A Adipocyte Lipolysis Assay T2_B->T3_A Proceed if selective T3_B Macrophage Anti-inflammatory Assay T3_A->T3_B Confirms physiological relevance caption Figure 1. Multi-tiered experimental workflow.

Caption: A logical progression for assessing compound specificity.

Tier 1: In-depth On-Target Characterization

The initial step is to quantify the interaction of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid with its primary target, GPR109A. This involves determining its binding affinity, potency, and efficacy.

Radioligand Binding Assay

Rationale: This assay directly measures the affinity of the test compound for the GPR109A receptor by assessing its ability to displace a radiolabeled ligand.

Protocol:

  • Cell Culture: Utilize a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction: Incubate membrane preparations with a known concentration of a suitable radioligand (e.g., [³H]-nicotinic acid) and a range of concentrations of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid. Include a non-specific binding control (e.g., a high concentration of unlabeled nicotinic acid).

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the inhibitor constant (Ki) by non-linear regression analysis of the competition binding data.

Functional Assays: cAMP Accumulation and β-Arrestin Recruitment

Rationale: GPR109A activation leads to the inhibition of cAMP production. Measuring this downstream signaling event provides a functional readout of agonist activity. Additionally, assessing β-arrestin recruitment can reveal potential for biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.

Protocol:

  • Cell Culture: Use a GPR109A-expressing cell line.

  • Assay Procedure: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin to elevate intracellular cAMP levels. Co-incubate with a dose-response of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) from the dose-response curve.

Protocol:

  • Cell Line: Employ a cell line engineered for β-arrestin recruitment assays, where GPR109A is tagged with a component of a reporter system (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin is tagged with the complementary component.

  • Assay Procedure: Plate the cells and add a dose-response of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid.

  • Detection: Measure the reporter signal, which is generated upon the interaction of GPR109A and β-arrestin.

  • Data Analysis: Determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Tier 2: Comprehensive Selectivity Profiling

Once the on-target activity is established, the focus shifts to evaluating the compound's promiscuity.

Counter-screening at GPR109B

Rationale: GPR109B (HCA₃) is the closest homolog of GPR109A and represents a primary off-target of concern.[7] Differentiating activity at these two receptors is crucial for specificity.

Protocol: Repeat the radioligand binding and functional assays described in Tier 1 using a cell line expressing human GPR109B. A significant rightward shift in the Ki and EC₅₀ values for GPR109B compared to GPR109A will indicate selectivity.

Broad GPCR Panel Screening

Rationale: To identify potential off-target interactions beyond the immediate receptor family, a broad screening against a panel of diverse GPCRs is essential.

Protocol: Utilize a commercially available GPCR screening service (e.g., Eurofins Discovery, Creative Bioarray) to test 6-[4-(Trifluoromethyl)piperidino]nicotinic acid at a fixed concentration (typically 1-10 µM) against a panel of 50-100 GPCRs.[8][9] Any significant inhibition or activation (e.g., >50%) should be followed up with full dose-response studies to determine the potency at that off-target.

Tier 3: Cellular and Functional Validation

The final stage of specificity assessment involves confirming the compound's activity in more physiologically relevant cellular models.

Adipocyte Lipolysis Assay

Rationale: This assay validates the functional consequence of GPR109A activation in a primary cell type.

Protocol:

  • Cell Model: Use primary human or murine adipocytes, or a differentiated adipocyte cell line (e.g., 3T3-L1).

  • Assay Procedure: Stimulate lipolysis with isoproterenol. Treat the cells with a dose-response of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid.

  • Detection: Measure the release of glycerol or free fatty acids into the culture medium.

  • Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of lipolysis.

Macrophage Anti-inflammatory Assay

Rationale: GPR109A activation has been shown to have anti-inflammatory effects in immune cells.[10] This assay explores this functional aspect.

Protocol:

  • Cell Model: Use a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Assay Procedure: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS). Co-treat with a dose-response of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid.

  • Detection: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant by ELISA.

  • Data Analysis: Determine the IC₅₀ for the inhibition of cytokine release.

Data Interpretation and Comparative Analysis

The data generated from these experiments should be compiled and compared with that of reference compounds.

Comparator Compounds:

  • Nicotinic Acid: The endogenous and prototypical agonist.

  • Acifran: A known synthetic GPR109A agonist.

  • MK-0354: A partial GPR109A agonist.[7]

Data Summary Table:

CompoundGPR109A Ki (nM)GPR109A cAMP EC₅₀ (nM)GPR109B cAMP EC₅₀ (nM)Selectivity (GPR109B/GPR109A)Adipocyte Lipolysis IC₅₀ (nM)
6-[4-(Trifluoromethyl)piperidino]nicotinic acid Experimental ValueExperimental ValueExperimental ValueCalculated ValueExperimental Value
Nicotinic Acid~100-500~100-500>10,000>20-100 fold~300
Acifran~50-200~50-200~1000-5000~5-25 fold~100
MK-0354~1-10~1-10 (partial agonist)>10,000>1000 fold~5

Note: Literature values for comparator compounds are approximate and may vary depending on the specific assay conditions.

A desirable specificity profile for 6-[4-(Trifluoromethyl)piperidino]nicotinic acid would include:

  • High affinity and potency at GPR109A.

  • Significantly lower potency (ideally >100-fold) at GPR109B.

  • No significant activity at other receptors in the broad panel screen.

  • Potent functional activity in cellular models consistent with GPR109A activation.

Conclusion: A Pathway to Validated Specificity

The comprehensive assessment of a compound's specificity is a cornerstone of preclinical drug development. By following the multi-tiered experimental approach outlined in this guide, researchers can generate a robust and reliable dataset to define the pharmacological profile of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid. This systematic evaluation, from molecular target engagement to cellular functional readouts, will provide the necessary evidence to support its further development as a potentially superior GPR109A-targeted therapeutic. The principles and protocols detailed herein are not only applicable to the compound but can also be adapted for the specificity assessment of other novel GPCR ligands, thereby upholding the standards of scientific integrity and rigor in the pursuit of new medicines.

References

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 6-[4-(Trifluoromethyl)piperidino]nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6-[4-(Trifluoromethyl)piperidino]nicotinic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Core Hazard Assessment: Based on analogous compounds, 6-[4-(Trifluoromethyl)piperidino]nicotinic acid is anticipated to be a solid, likely a fine powder, that:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation if inhaled.[1][2][3]

The trifluoromethyl group is known for its stability and is a common feature in many pharmaceuticals.[4][5][6] The piperidine moiety, while part of a larger structure, is itself a flammable and corrosive liquid in its pure form, suggesting that derivatives may retain some level of biological activity and require careful handling.[7]

Part 1: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is the cornerstone of safe laboratory practice. It is not merely a checklist but a dynamic risk assessment. The following table outlines the recommended PPE for various laboratory operations involving 6-[4-(Trifluoromethyl)piperidino]nicotinic acid.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile Gloves, Lab Coat, Safety Goggles, and a properly fitted N95 (or higher) Respirator.The primary risk is the inhalation of fine powder, which can cause respiratory irritation.[1][2][3] Safety goggles provide essential protection from airborne particles.[8]
Solution Preparation and Handling Nitrile Gloves, Lab Coat, and Safety Goggles.The risk of inhalation is reduced once the compound is in solution. However, skin and eye contact with splashes remains a primary concern.
Running Reactions and Work-up Nitrile Gloves, Lab Coat, Safety Goggles, and potentially a Face Shield.A face shield should be used when there is a heightened risk of splashes, such as during extractions or when working with larger volumes.[8][9]
Cleaning and Decontamination Chemical-resistant Gloves (e.g., thicker nitrile or neoprene), Lab Coat, and Safety Goggles.Involves direct contact with potentially contaminated surfaces. Robust gloves are necessary to prevent skin exposure.
A Deeper Dive into PPE Selection:
  • Hand Protection: Standard nitrile laboratory gloves provide adequate protection against incidental contact. For prolonged handling or in the event of a spill, heavier-duty nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[9] When handling the solid compound outside of a contained environment or when there is a significant splash risk, chemical splash goggles should be worn.[8][9] For maximum protection, a face shield worn over safety goggles is advised.[8][9]

  • Respiratory Protection: Due to the risk of respiratory irritation from the powdered form, a NIOSH-approved N95 respirator is recommended for weighing and handling the solid.[1][3] All work with the solid compound should ideally be performed in a certified chemical fume hood or a powder containment hood to minimize airborne dust.[10][11]

  • Protective Clothing: A standard laboratory coat should be worn at all times and should be fully buttoned. Ensure the material is appropriate for the chemicals being handled. For tasks with a high risk of contamination, disposable coveralls may be considered.[9]

Part 2: Operational and Disposal Plans

A safe laboratory environment is maintained through meticulous operational procedures and a clear plan for waste disposal.

Step-by-Step Handling Procedures:
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Donning PPE: Put on your lab coat, followed by your respirator (if handling the solid), safety goggles, and finally, your gloves.

  • Handling the Compound:

    • Solids: Conduct all weighing and initial dilutions within a chemical fume hood or a ventilated balance enclosure. Use a spatula to handle the powder and avoid creating dust clouds.

    • Solutions: When working with solutions, be mindful of potential splashes. Use appropriate glassware and handle with care.

  • Doffing PPE: Remove gloves first, turning them inside out as you do so. Then remove your lab coat, followed by your safety goggles and respirator. Wash your hands thoroughly with soap and water after handling the compound.

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container. The spill area should then be decontaminated. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan:

All waste containing 6-[4-(Trifluoromethyl)piperidino]nicotinic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Part 3: Visualizing the Workflow

To ensure clarity and adherence to safety protocols, the following workflow diagrams illustrate the key decision-making processes for handling this compound.

PPE_Selection_Workflow start Start: Handling 6-[4-(Trifluoromethyl)piperidino]nicotinic acid is_solid Is the compound in solid form? start->is_solid weighing Weighing or Aliquoting Solid is_solid->weighing Yes solution Working with Solution is_solid->solution No ppe_solid Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - N95 Respirator weighing->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles solution->ppe_solution end Proceed with Caution ppe_solid->end ppe_solution->end

Caption: PPE Selection Workflow

Disposal_Workflow start Generation of Waste waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids (e.g., gloves, paper towels) waste_type->solid_waste Solid liquid_waste Unused Solution or Reaction Mixture waste_type->liquid_waste Liquid container Empty Original Container waste_type->container Container collect_solid Place in a labeled hazardous waste bag or container solid_waste->collect_solid collect_liquid Collect in a sealed, labeled hazardous waste container liquid_waste->collect_liquid rinse_container Rinse container three times with a suitable solvent container->rinse_container dispose Dispose of all waste through your institution's EHS department collect_solid->dispose collect_liquid->dispose collect_rinsate Collect rinsate as hazardous liquid waste rinse_container->collect_rinsate collect_rinsate->dispose

Caption: Waste Disposal Workflow

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most current safety data for any chemical you handle.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.